trans-3-(Methylamino)cyclobutanol hydrochloride
Description
The exact mass of the compound trans-3-(Methylamino)cyclobutanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-3-(Methylamino)cyclobutanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-(Methylamino)cyclobutanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(methylamino)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-6-4-2-5(7)3-4;/h4-7H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMIPSOYGGVHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-99-3, 1408075-73-9 | |
| Record name | 3-(methylamino)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,3s)-3-(methylamino)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
trans-3-(Methylamino)cyclobutanol hydrochloride chemical properties
Technical Whitepaper: trans-3-(Methylamino)cyclobutanol Hydrochloride
Executive Summary & Chemical Profile
trans-3-(Methylamino)cyclobutanol hydrochloride (CAS: 1408076-19-6) is a high-value, bifunctional building block used primarily in the synthesis of Janus Kinase (JAK) inhibitors and other conformationally restricted small molecule drugs.[1]
Unlike flexible linear amino alcohols, the cyclobutane core introduces defined vectors for the hydroxyl and methylamino groups. This "puckered" ring system acts as a bioisostere for propyl chains while reducing entropic penalties upon protein binding.
Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | trans-3-(Methylamino)cyclobutan-1-ol hydrochloride |
| CAS Number | 1408076-19-6 (HCl salt); 166826-62-0 (Free base generic) |
| Molecular Formula | C₅H₁₁NO[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 137.61 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in H₂O, MeOH, DMSO; Low in CH₂Cl₂, Hexanes |
| Stereochemistry | trans-1,3-disubstitution (Pseudo-axial/Pseudo-equatorial) |
| pKa (Calc.) | ~9.5 (Amine), ~14.8 (Alcohol) |
Synthesis & Stereochemical Control
The synthesis of trans-1,3-disubstituted cyclobutanes is thermodynamically challenging.[1] In the puckered cyclobutane conformation, the cis-isomer (diequatorial substituents) is generally lower in energy than the trans-isomer (axial/equatorial). Therefore, direct reductive amination often yields the cis-isomer as the major product.
To access the trans-isomer with high fidelity, two primary strategies are employed: Thermodynamic Separation or Stereochemical Inversion (Mitsunobu) .
Strategy A: The Mitsunobu Inversion (High Fidelity)
This route is preferred for small-scale, high-purity requirements.[1] It relies on synthesizing the cis-alcohol first and then inverting the stereocenter at C1.
-
Starting Material: 3-Oxocyclobutanecarboxylic acid.[1]
-
Curtius Rearrangement: Conversion to the protected amine (cis-selective reduction usually precedes or follows).
-
Inversion: The cis-alcohol is subjected to Mitsunobu conditions (DIAD/PPh₃) with a benzoate nucleophile to invert C1 to trans.
-
Deprotection: Hydrolysis of the ester and Boc-group removal.
Strategy B: Reductive Amination & Crystallization (Industrial)
Used for bulk scale-up where chromatography is avoided.[1]
-
Reaction: 3-Hydroxycyclobutanone + Methylamine + Reducing Agent (NaBH(OAc)₃).[1]
-
Challenge: Produces ~3:1 mixture of cis:trans.
-
Purification: The trans-isomer is isolated via fractional crystallization of the hydrochloride salt from EtOH/EtOAc or Isopropanol.
Visual Workflow: Synthetic Pathways
Caption: Figure 1. Dual synthetic strategies. Route A utilizes solubility differences for separation, while Route B employs stereochemical inversion to force the trans-configuration.
Analytical Validation (Self-Validating Protocols)
Distinguishing cis vs. trans isomers in 1,3-substituted cyclobutanes is a common pitfall. You cannot rely solely on retention time.
NMR Spectroscopy Logic
The cyclobutane ring exists in a puckered "butterfly" conformation.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.
-
Cis-Isomer: The methine protons at C1 and C3 are on the same face of the ring (pseudo-diaxial). They exhibit a strong NOE correlation .
-
Trans-Isomer: The methine protons are on opposite faces (one axial, one equatorial). They exhibit weak or no NOE correlation .
-
-
Coupling Constants (
):-
The methine proton signals for the trans isomer typically appear downfield relative to the cis isomer due to anisotropic deshielding by the opposing substituent.
-
Decision Tree for Isomer Assignment
Caption: Figure 2. Stereochemical assignment via 1D and 2D NMR. The spatial proximity of methine protons is the definitive differentiator.
Handling, Stability, & Safety
-
Hygroscopicity: As a secondary amine hydrochloride salt with a free hydroxyl group, the compound is highly hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2-8°C.[1]
-
Stability: The trans-isomer is kinetically stable in solid form.[1] However, in solution (particularly basic or protic media at high temperatures), trace isomerization to the thermodynamically favored cis-isomer may occur over extended periods [1].
-
Safety: Irritant to eyes and skin.[4] Standard PPE (gloves, goggles, fume hood) is mandatory.
Applications in Drug Design
The trans-3-(methylamino)cyclobutanol scaffold is a critical tool for "Escape from Flatland" strategies in medicinal chemistry.[1]
-
Vector Control: Unlike a propyl chain, the cyclobutane ring fixes the angle between the amine and alcohol vectors (~145° for trans vs ~35° for cis). This allows for precise positioning of hydrogen bond donors/acceptors in an enzyme pocket.
-
Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.
-
Basicity Modulation: The electron-withdrawing effect of the oxygen (via induction through the ring) lowers the pKa of the amine slightly compared to acyclic analogs, potentially improving oral bioavailability and blood-brain barrier penetration.
References
-
Isomerization of Aminocyclobutanes: ResearchGate. "NMR spectra showing the transformation of trans-3 to cis-3 in solution." Available at: [Link]
-
Conformational Analysis: Master Organic Chemistry. "Ring Strain In Cyclopropane And Cyclobutane." Available at: [Link]
- Patent Literature:Google Patents. "Synthesis method of trans-3-aminocyclobutanol (CN112608243A).
Sources
- 1. trans-3-AMino-3-Methylcyclobutanol hydrochloride | 1403766-99-3 [chemicalbook.com]
- 2. 1408076-19-6|trans-3-(Methylamino)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0 | Benchchem [benchchem.com]
- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Solubility of trans-3-(Methylamino)cyclobutanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of trans-3-(Methylamino)cyclobutanol hydrochloride (CAS: 1403766-99-3), a key building block in medicinal chemistry. We will delve into its core physicochemical properties, explore its solubility profile in various solvent systems, detail robust experimental protocols for solubility determination, and discuss the key factors that modulate its dissolution. This document is intended to serve as a foundational resource for scientists and researchers engaged in the development of novel therapeutics incorporating this versatile cyclobutane scaffold.
Physicochemical Properties: The Foundation of Solubility
Understanding the inherent physicochemical properties of trans-3-(Methylamino)cyclobutanol hydrochloride is paramount to predicting and interpreting its solubility behavior. The molecule's structure, featuring a rigid cyclobutane ring, a secondary amine, and a hydroxyl group, dictates its polarity, ionization potential, and intermolecular interactions.
Table 1: Key Physicochemical Properties of trans-3-(Methylamino)cyclobutanol Hydrochloride and Related Structures
| Property | Value/Information | Significance for Solubility | Source |
| Molecular Formula | C₅H₁₂ClNO | Indicates a relatively small, polar molecule. | [1] |
| Molecular Weight | 137.61 g/mol | Low molecular weight generally favors solubility. | [1] |
| Appearance | White to pale-yellow solid | Physical state at standard conditions. | [1] |
| Structure | A cyclobutane ring with trans-configured methylamino and hydroxyl groups. | The presence of polar functional groups (amine, hydroxyl) and the hydrochloride salt form strongly suggests good aqueous solubility. The trans configuration influences crystal packing and, consequently, the energy required for dissolution. | [1] |
| Predicted Ionization | As a hydrochloride salt of a secondary amine, the molecule will be predominantly protonated and positively charged in acidic to neutral pH environments. | The ionized form is significantly more water-soluble than the neutral free base.[2] Solubility is therefore expected to be highly pH-dependent. | [2] |
Solubility Profile
Based on its structure as a polar, low-molecular-weight amine salt, trans-3-(Methylamino)cyclobutanol hydrochloride is expected to exhibit high solubility in polar solvents.
Aqueous and Polar Solvent Solubility
The compound is characterized as being highly soluble in polar solvents.[1] The primary drivers for this high aqueous solubility are:
-
Ionic Nature : As a hydrochloride salt, the molecule exists in an ionized state, which is readily solvated by polar water molecules.[2][3]
-
Hydrogen Bonding : The hydroxyl (-OH) and protonated amine (-NH₂⁺-) groups are excellent hydrogen bond donors and acceptors, facilitating strong interactions with water.[2]
A qualitative summary of its solubility is presented below:
Table 2: Qualitative Solubility Data
| Solvent | Solubility | Rationale | Source |
| Water | Soluble / Highly Soluble | High polarity and ionic salt form. | [1] |
| DMSO | Soluble | High polarity and aprotic nature effectively solvate the molecule. | [1] |
| Saline Buffers | Potential for Precipitation | While soluble in water, the "common ion effect" or other ionic strength effects in saline can sometimes reduce the solubility of hydrochloride salts, leading to precipitation.[1] | [1] |
Solubility in Organic Solvents
General principles suggest that solubility in organic solvents will be inversely related to the solvent's polarity. Nonpolar solvents like hexanes or toluene are unlikely to be effective, while more polar organic solvents like methanol or ethanol may show some utility. However, for most applications in pharmaceutical development, aqueous and DMSO-based systems are of primary interest.[1]
Key Factors Influencing Solubility
Several environmental and structural factors can significantly alter the solubility of this compound. Understanding these variables is crucial for controlling dissolution during experiments and formulation.
-
pH : This is arguably the most critical factor.[4] As an amine hydrochloride, the compound's solubility is pH-dependent. In acidic and neutral solutions, the amine remains protonated (R-NH₂⁺Cl⁻), maximizing aqueous solubility. As the pH increases towards the pKa of the secondary amine, deprotonation will occur, forming the less soluble free base (R-NH-CH₃). This can lead to precipitation if the concentration exceeds the intrinsic solubility of the free base.[3][4]
-
Temperature : For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[3][4] This can be leveraged to create supersaturated solutions, although care must be taken to avoid precipitation upon cooling.
-
Particle Size : Reducing the particle size of the solid material increases the surface-area-to-volume ratio.[5] This leads to a faster rate of dissolution, allowing equilibrium to be reached more quickly, though it does not change the thermodynamic equilibrium solubility itself.[4][5]
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining equilibrium solubility is the shake-flask method .[6][7] This method ensures that the solvent is fully saturated with the compound, providing a reliable measure of thermodynamic solubility.
Standard Shake-Flask Protocol
This protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.
Objective: To determine the maximum concentration of trans-3-(Methylamino)cyclobutanol hydrochloride that dissolves in a specific solvent at a controlled temperature.
Materials:
-
trans-3-(Methylamino)cyclobutanol hydrochloride (solid powder)
-
Solvent of interest (e.g., purified water, pH 7.4 phosphate buffer)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
Methodology:
-
Preparation : Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[7] It is important not to add so much material that it alters the properties of the solvent.[7]
-
Equilibration : Add a precise volume of the chosen solvent to each vial. Place the sealed vials on an orbital shaker set to a consistent agitation speed (e.g., 100 rpm) and temperature (e.g., 25°C or 37°C).[8][9]
-
Time to Equilibrium : Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours.[6][8] To validate that equilibrium has been achieved, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus.[7]
-
Sample Separation : After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For complete removal of undissolved solids, either centrifuge the sample at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid artificially inflated concentration readings.
-
Quantification : Prepare a calibration curve using stock solutions of the compound of known concentrations. Analyze the filtered supernatant from the solubility experiment using a validated HPLC method to determine the dissolved concentration.
-
Verification : The pH of the final saturated solution should be measured to ensure it was not significantly altered by the addition of the compound.[7]
Conclusion
trans-3-(Methylamino)cyclobutanol hydrochloride is a polar, water-soluble compound, a characteristic primarily driven by its ionic hydrochloride salt form and its capacity for hydrogen bonding. Its solubility is highly dependent on pH and temperature. For drug development professionals, this high aqueous solubility is a favorable attribute, reducing the likelihood of dissolution-limited absorption for oral dosage forms. However, careful consideration of the formulation pH and potential interactions in buffered systems is essential to prevent precipitation and ensure optimal delivery. The standardized shake-flask method remains the most reliable approach for generating the precise, thermodynamic solubility data required for robust formulation development and regulatory submissions.
References
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
PubChem. trans-3-(Aminomethyl)cyclopentanol Hydrochloride. [Link]
-
Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
National Center for Biotechnology Information (PMC). Drug Solubility: Importance and Enhancement Techniques. [Link]
-
Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Solubility of Things. Methylamine hydrochloride. [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. scielo.br [scielo.br]
A Comprehensive Technical Guide to the Stability of trans-3-(Methylamino)cyclobutanol Hydrochloride
Introduction: The Critical Role of Stability in Drug Development
trans-3-(Methylamino)cyclobutanol hydrochloride is a small molecule of interest in modern drug discovery, valued for its unique structural motifs. As with any potential therapeutic agent, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive overview of the principles and practical methodologies for assessing the stability of trans-3-(Methylamino)cyclobutanol hydrochloride under various environmental conditions. Ensuring the stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting patient safety, product efficacy, and shelf-life.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.
Forced degradation studies are an indispensable component of this process, providing a controlled means to investigate a drug's behavior under stress.[3] These studies not only help in identifying potential degradation products and pathways but also are crucial for the development and validation of stability-indicating analytical methods.[3][4] The insights gained from these assessments are vital for making informed decisions on formulation, packaging, and storage conditions.[3]
Predicted Physicochemical Properties and Potential Degradation Pathways
The chemical structure of trans-3-(Methylamino)cyclobutanol hydrochloride, featuring a secondary amine, a cyclobutanol ring, and a hydrochloride salt, suggests several potential areas of instability.
-
Hygroscopicity : Hydrochloride salts are often hygroscopic, meaning they tend to absorb moisture from the air.[5] This can be influenced by the crystalline structure and the presence of solvents.[5][6] The absorption of water can lead to physical changes in the solid form and may accelerate chemical degradation.
-
pH Sensitivity : The secondary amine group imparts a basic character, making the compound's stability in solution highly dependent on pH.[7][8] In acidic solutions, the amine will be protonated and likely more stable against oxidation. Conversely, in neutral to basic conditions, the free amine is more susceptible to oxidative degradation.[9]
-
Oxidative Susceptibility : Secondary amines can be susceptible to oxidation, potentially forming N-oxides or other degradation products, especially in the presence of oxygen, light, or trace metal ions.[4]
-
Thermal Lability : While many small molecules are stable at ambient temperatures, elevated temperatures can provide the activation energy for various degradation reactions. For amines, thermal degradation can be a concern, particularly at temperatures exceeding 300-350°F (approximately 150-175°C), though this is highly dependent on the specific molecular structure and presence of other reactive species.[10]
-
Photostability : Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to degradation. The International Council for Harmonisation (ICH) provides specific guidelines (Q1B) for photostability testing.[11][12][13]
-
Cyclobutanol Ring Strain : The four-membered cyclobutanol ring possesses inherent ring strain, which could make it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metals.[14]
Forced Degradation Studies: A Proactive Approach to Understanding Stability
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the API to conditions more severe than those it would typically encounter during storage and handling.[3] The goal is to accelerate degradation to identify likely degradation products and establish degradation pathways.[3] These studies are essential for developing and validating stability-indicating analytical methods.[4]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting forced degradation studies.
Caption: A generalized workflow for conducting forced degradation studies.
Detailed Protocols for Stress Conditions
The following are detailed protocols for subjecting trans-3-(Methylamino)cyclobutanol hydrochloride to various stress conditions. A recommended starting concentration for the drug substance in these studies is 1 mg/mL.[15]
1. Hydrolytic Degradation (Acid and Base)
-
Rationale : To assess the susceptibility of the compound to hydrolysis at different pH values. Amine salts can be sensitive to pH changes.[7][8]
-
Acid Hydrolysis Protocol :
-
Prepare a 1 mg/mL solution of the compound in 0.1 M hydrochloric acid.[15]
-
Incubate the solution at 60°C for up to 7 days.[15]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48, 168 hours).
-
Cool the aliquots to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.[15]
-
-
Base Hydrolysis Protocol :
2. Oxidative Degradation
-
Rationale : To evaluate the compound's sensitivity to oxidation. Secondary amines are a potential site for oxidative degradation.[4] Hydrogen peroxide is a commonly used oxidizing agent in these studies.[15]
-
Protocol :
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., water or methanol).
-
Add a sufficient volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for up to 7 days.
-
Withdraw aliquots at specified time points for analysis.
-
3. Thermal Degradation
-
Rationale : To assess the impact of elevated temperatures on the compound's stability in both solid and solution states.
-
Solid-State Protocol :
-
Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 80°C / 75% RH).
-
Withdraw samples at specified time points for analysis.
-
-
Solution-State Protocol :
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Incubate the solution at a high temperature (e.g., 80°C), protected from light.
-
Withdraw aliquots at specified time points for analysis.
-
4. Photolytic Degradation
-
Rationale : To determine the compound's sensitivity to light exposure, following ICH Q1B guidelines.[11][12][13]
-
Protocol :
-
Expose the solid compound and a 1 mg/mL solution of the compound to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[11]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples after the exposure period.
-
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM). A SIAM is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[16] High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric (MS) detection is the most common technique for this purpose.[16]
Key Considerations for HPLC Method Development
-
Column Selection : A C18 column is a versatile starting point for the separation of small molecules.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
pH of Mobile Phase : The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds like amines.[9][16] It is advisable to screen a range of pH values.
-
Detection : A photodiode array (PDA) detector is useful for assessing peak purity. A mass spectrometer (MS) is invaluable for identifying and characterizing degradation products.[16]
The primary goal is to achieve baseline separation between the parent compound and all significant degradation products.
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in a clear and concise tabular format.
Table 1: Summary of Forced Degradation Studies for trans-3-(Methylamino)cyclobutanol Hydrochloride
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl | 168 hours | 60°C | |||
| 0.1 M NaOH | 168 hours | 60°C | |||
| 3% H₂O₂ | 168 hours | Room Temp | |||
| Thermal (Solid) | 30 days | 80°C/75% RH | |||
| Thermal (Solution) | 168 hours | 80°C | |||
| Photolytic (ICH Q1B) | - | - |
Potential Degradation Pathways of trans-3-(Methylamino)cyclobutanol Hydrochloride
Based on the functional groups present, the following degradation pathways can be hypothesized.
Caption: Hypothesized degradation pathways for trans-3-(Methylamino)cyclobutanol hydrochloride.
Conclusion and Recommendations
This technical guide has outlined a systematic approach to evaluating the stability of trans-3-(Methylamino)cyclobutanol hydrochloride. By conducting comprehensive forced degradation studies and developing a validated stability-indicating analytical method, researchers can gain a thorough understanding of the molecule's liabilities. This knowledge is fundamental for guiding formulation development, selecting appropriate packaging, and establishing a suitable shelf-life to ensure the delivery of a safe and effective drug product. It is recommended that these studies be initiated early in the drug development process to mitigate potential stability-related risks.
References
-
Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]
-
Amine Thermal Degradation. (2008). Bryan Research & Engineering, LLC. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). Atlas-Mts. [Link]
-
What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]
-
Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). European Pharmaceutical Review. [Link]
-
ICH Stability Testing and Method Development. (2020). YouTube. [Link]
-
Simple and rapid determination of a new pharmaceutically active amine hydrochloride. Journal of Pharmaceutical Sciences. [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). National Institutes of Health. [Link]
-
The hydrolysis of amides. Chemguide. [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry. [Link]
-
Stability Indicating Analytical Methods (SIAMS). ResearchGate. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF. Inorganic Chemistry Frontiers. [Link]
-
Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. National Institutes of Health. [Link]
-
Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation. ResearchGate. [Link]
-
Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds of Sosnovsky's Hogweed. MDPI. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Aims, forms and conditions of drug stability testing. ResearchGate. [Link]
-
Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. ACS Earth and Space Chemistry. [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Stability indicating assay. Slideshare. [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. SpringerOpen. [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. [Link]
-
Degradation Pathways. ResearchGate. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. National Institutes of Health. [Link]
-
mechanism of amide hydrolysis. YouTube. [Link]
-
Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. ResearchGate. [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents:. RSC Publishing. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters. [Link]
-
Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. ResearchGate. [Link]
-
Thermal decomposition of amorphous beta-lactam antibacterials. PubMed. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
What makes a substance hygroscopic?. ResearchGate. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
Hydrolysis of Amides. AK Lectures. [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. waters.com [waters.com]
- 10. Amine Thermal Degradation [bre.com]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
trans-3-(Methylamino)cyclobutanol hydrochloride literature review
[1]
Executive Summary
trans-3-(Methylamino)cyclobutanol hydrochloride (CAS: 1408076-19-6) is a high-value aliphatic scaffold used in modern medicinal chemistry to modulate physicochemical properties such as lipophilicity (
This compound is particularly relevant as a structural isomer of the key intermediate used in the synthesis of Abrocitinib (a JAK1 inhibitor), which utilizes the cis-isomer. The trans-isomer serves as a critical tool for Structure-Activity Relationship (SAR) exploration, allowing chemists to probe the stereoelectronic requirements of binding pockets.
Structural Analysis & Stereochemistry
The cyclobutane ring exists in a puckered conformation to relieve torsional strain (eclipsing interactions). In 1,3-disubstituted cyclobutanes:
-
cis-isomer: Both substituents can adopt a pseudo-equatorial orientation, generally making it the thermodynamic product (
-1,3-diequatorial). -
trans-isomer: One substituent is pseudo-axial and the other pseudo-equatorial. This imparts a distinct 3D vector and higher energy state compared to the cis-isomer.
Key Properties:
-
Formula:
-
MW: 137.61 g/mol [2]
-
Appearance: White to off-white crystalline solid.
-
Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar organic solvents (DCM, Hexanes).
Synthetic Methodologies
Achieving high diastereomeric excess (
Protocol A: The Mitsunobu Inversion Route (High Fidelity)
This route guarantees the trans configuration by inverting the stereocenter of the readily available cis-precursor.
Step-by-Step Workflow:
-
Starting Material: cis-3-(tert-Butoxycarbonylamino)cyclobutanol. (Often obtained via reduction of 3-(Boc-amino)cyclobutanone with bulky hydrides like L-Selectride, which attack from the less hindered face).
-
Stereoinversion (Mitsunobu):
-
Hydrolysis:
-
Reagents: LiOH or NaOH, THF/Water.[6]
-
Product:trans-3-(Boc-amino)cyclobutanol.
-
-
N-Methylation:
-
Reagents: NaH (sodium hydride), Methyl Iodide (
); or reduction of the Boc group (converts carbamate to methylamine directly). -
Preferred:
reduction of the Boc group is efficient but requires care. Alternatively, use on the carbamate followed by deprotection.
-
-
Salt Formation:
Protocol B: Reductive Amination (Industrial/Scale-Up)
For larger scales where chromatography is viable, a direct reductive amination of 3-benzyloxycyclobutanone is used.
-
Imine Formation: 3-Benzyloxycyclobutanone + Methylamine (
) Imine. -
Reduction:
(gives mixture) or specific catalysts. -
Separation: The cis and trans benzyl ethers are separated by silica gel chromatography or preparative HPLC.
-
Debenzylation:
, removes the benzyl group to yield the free alcohol.
Synthesis Visualization
The following diagram illustrates the stereochemical logic of the Mitsunobu route.
Caption: Stereocontrolled synthesis of trans-3-(methylamino)cyclobutanol via Mitsunobu inversion.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
The trans-3-aminocyclobutanol motif acts as a rigid bioisostere for:
-
Propyl chains: The distance between the O and N atoms (
5-6 Å) mimics a 3-carbon aliphatic chain but with restricted entropy. -
Piperidines: It offers a lower molecular weight (MW) and lower lipophilicity (
) alternative to saturated heterocycles.
Case Study: JAK Inhibitors (Abrocitinib Context)
Pfizer's Abrocitinib (Cibinqo), a selective JAK1 inhibitor for atopic dermatitis, utilizes the cis -isomer of a 3-aminocyclobutane sulfonamide.
-
Why cis? In the Abrocitinib crystal structure, the cis-cyclobutane allows the sulfonamide and the pyrrolopyrimidine to project in a specific "V" shape that fits the JAK1 ATP-binding pocket.
-
Role of Trans: The trans-isomer (our topic) is crucial during the optimization phase to verify this binding hypothesis. If the trans-isomer shows significantly reduced potency (
), it confirms the necessity of the specific vector provided by the cis-pucker.
Physicochemical Data Comparison
The following table highlights why a medicinal chemist might choose this scaffold.
| Property | trans-3-(Methylamino)cyclobutanol | Linear Analog (3-amino-2-methylpropanol) | Impact on Drug Design |
| Conformation | Rigid (Puckered) | Flexible (Rotatable bonds) | Lower entropic penalty upon binding. |
| Vectors | Defined (Axial/Equatorial) | Undefined | Precise positioning of H-bond donors/acceptors. |
| Fsp3 | 1.0 | 1.0 | High fraction of sp3 carbons improves solubility. |
| Metabolic Stability | High | Moderate | Ring constraints often reduce oxidation rates. |
Handling, Safety, and Analytics
Analytical Characterization (Self-Validating)
To ensure the identity of the trans-isomer, specific NMR signatures must be observed.
-
1H NMR (D2O): The methine protons at C1 and C3 in cyclobutanes exhibit distinct splitting patterns.
-
cis-isomer: Often shows a pseudo-quintet or more symmetric multiplet due to symmetry plane.
-
trans-isomer: The C1-H and C3-H signals are typically more complex and shifted due to the anisotropic effect of the ring puckering.
-
-
NOESY: This is the definitive test.
-
cis: Strong NOE correlation between C1-H and C3-H (if they are on the same face, though diaxial/diequatorial flipping complicates this).
-
trans: Weak or no NOE between C1-H and C3-H.
-
Safety Profile
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Handling: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The free base is volatile and prone to air oxidation; the HCl salt is stable.
Isomer Separation Decision Tree
Use this logic flow to determine the best isolation strategy for your specific batch.
Caption: Decision matrix for purification of trans-3-(methylamino)cyclobutanol.
References
-
Synthesis of trans-3-aminocyclobutanol derivatives: Synthesis method of trans-3-aminobutanol. Patent CN112608243A. Google Patents. Link
-
Abrocitinib Synthesis & Stereochemistry: Abrocitinib: Synthesis and Application. ChemicalBook. Link
-
Cyclobutane Conformational Analysis: Relative Stability of cis- and trans-Hydrindanones (Discusses general cycloalkane stability/puckering). NIH/PMC. Link
-
Commercial Availability & CAS Data: trans-3-(Methylamino)cyclobutanol hydrochloride. BLD Pharm. Link
-
General Reductive Amination Protocols: Synthesis of Secondary N-Methylamines via Reductive Amination. NIH/PubMed. Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1408076-19-6|trans-3-(Methylamino)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 5. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Utilizing trans-3-(Methylamino)cyclobutanol HCl as a Chiral Building Block
[1]
Abstract & Strategic Value
In the landscape of modern drug discovery, sp³-rich scaffolds are increasingly favored over flat aromatic systems to improve solubility, metabolic stability, and target selectivity. trans-3-(Methylamino)cyclobutanol hydrochloride (CAS: 1408076-19-6) represents a high-value "linker" and "warhead" scaffold.[1] Unlike its cis-isomer (a key component of the JAK1 inhibitor abrocitinib), the trans-isomer provides a distinct vector orientation (~180° pseudo-linear vs. V-shaped), enabling the exploration of novel chemical space in Structure-Activity Relationship (SAR) studies.[1]
This guide details the handling, synthetic utility, and stereochemical validation of this building block, focusing on its application in synthesizing kinase inhibitors and rigidified PROTAC linkers.
Chemical Profile & Properties[2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | trans-3-(Methylamino)cyclobutanol hydrochloride |
| CAS Number | 1408076-19-6 |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Stereochemistry | trans-diastereomer (typically supplied as a racemate of (1R,3R) and (1S,3S) unless specified) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, THF |
| pKa (Calc.) | ~10.5 (Amine), ~15 (Alcohol) |
| Hygroscopicity | Hygroscopic; store under inert atmosphere |
Stereochemical Insight
The cyclobutane ring is not planar but "puckered" (butterfly shape). In the trans-configuration, the hydroxyl and methylamino groups occupy pseudo-equatorial/pseudo-axial positions that orient them on opposite faces of the ring average plane. This rigidity is crucial for:
-
Vector Control: Directing substituents to specific binding pockets.
-
Conformational Restriction: Reducing the entropic penalty of binding.
Application I: SₙAr Coupling for Kinase Inhibitor Synthesis[1]
A primary application of this building block is the synthesis of amino-pyrimidine or amino-purine cores, common in JAK, CDK, and BTK inhibitors. The secondary amine is the preferred nucleophile.
Mechanism & Rationale
The reaction relies on Nucleophilic Aromatic Substitution (SₙAr) . The steric bulk of the cyclobutane ring requires optimized conditions to prevent stalling or side reactions (such as O-arylation, though less likely with the secondary amine being more nucleophilic).
Protocol: Coupling to 4-Chloropyrrolo[2,3-d]pyrimidine
This protocol models the attachment of the scaffold to a JAK-inhibitor-like core.[1]
Reagents:
-
Building Block: trans-3-(Methylamino)cyclobutanol HCl (1.0 equiv)[1]
-
Substrate: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) (3.5 equiv)[1]
-
Solvent: Isopropanol (iPrOH) or n-Butanol (nBuOH)[1]
Step-by-Step Methodology:
-
Preparation:
-
In a reaction vial equipped with a magnetic stir bar, suspend trans-3-(Methylamino)cyclobutanol HCl (1.0 mmol, 137 mg) in iPrOH (5 mL).
-
Add DIPEA (3.5 mmol, 610 µL). Note: Excess base is required to neutralize the HCl salt and scavenge HCl generated during SₙAr.
-
Stir at room temperature for 10 minutes until the solution becomes clear (free-basing in situ).
-
-
Addition:
-
Add the heteroaryl chloride substrate (1.0 mmol).
-
Seal the vial.
-
-
Reaction:
-
Workup:
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dilute the residue with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: 0–10% Methanol in DCM (with 1% NH₄OH additives if streaking occurs).
-
Visualization: SₙAr Coupling Workflow
Figure 1: Workflow for coupling trans-3-(Methylamino)cyclobutanol HCl to heteroaryl chlorides.
Application II: Stereochemical Inversion via Mitsunobu
One of the most powerful features of the trans-isomer is its utility as a precursor to cis-ethers via the Mitsunobu Reaction .[1] If a target molecule requires the cis configuration (like Abrocitinib analogues) but the trans starting material is more available or stable, this protocol effects a clean inversion.
Protocol: Synthesis of cis-3-Phenoxy Derivatives
Reagents:
-
Substrate: N-Protected trans-3-(methylamino)cyclobutanol (e.g., N-Boc or N-Aryl from Protocol 1).[1]
-
Nucleophile: Phenol (or acidic heterocycle) (1.2 equiv).
-
Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv).
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv).
-
Solvent: Anhydrous THF or Toluene.
Methodology:
-
Dissolution: Dissolve the alcohol and PPh₃ in anhydrous THF under N₂ atmosphere. Cool to 0°C.
-
Addition: Add the phenol.
-
Activation: Add DIAD dropwise over 15 minutes. Maintain temp < 5°C to prevent side reactions.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
-
Outcome: The nucleophile attacks the activated phosphonium intermediate from the back, inverting the stereocenter at C1 from trans to cis.
Stereochemical Validation & Analysis
Ensuring the integrity of the cyclobutane geometry is critical.
1H-NMR Analysis (NOE)
-
Trans-isomer: Typically shows NOE correlations between the C1-proton and C3-proton? No. In the trans isomer, the protons at C1 and C3 are on the same face of the ring (since the substituents OH and NMe are on opposite faces).
-
Correction: If OH is "up" and H is "down" (C1), and NMe is "down" and H is "up" (C3). The protons are trans to each other.
-
Diagnostic Signal: In 1,3-disubstituted cyclobutanes, the cis isomer (substituents cis) generally displays a specific NOE between the methine protons if the ring puckering brings them close, but often the chemical shift of the methine protons is the best indicator.
-
Cis-isomer (Abrocitinib-like): Methine protons often appear further downfield compared to trans.[1]
-
X-Ray Crystallography: The gold standard. The HCl salt often crystallizes well.
-
Analytical Decision Tree
Figure 2: Decision tree for confirming stereochemistry using NMR techniques.
Handling and Storage Safety
-
Flammability: Cyclobutanols can be flammable.[3][4] Keep away from open flames.
-
Corrosivity: The free amine is corrosive. The HCl salt is an irritant.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The salt is hygroscopic; exposure to moisture can lead to clumping and difficulty in precise weighing.
References
-
Pfizer Inc. (2018). Crystal modification of N-[cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl]propane-1-sulfonamide. World Intellectual Property Organization. Patent WO2018/116124. Link
-
Vazquez, M., et al. (2018). Identification of Abrocitinib (PF-04965842), a Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry. Link
-
ChemicalBook. (2024). trans-3-(Methylamino)cyclobutanol hydrochloride Product Properties. Link
-
Organic Syntheses. (1981). Synthesis of Cyclobutanol and Derivatives. Org. Synth. 1981, 60, 20. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78323835, Abrocitinib. Link
incorporation of trans-3-(Methylamino)cyclobutanol hydrochloride into bioactive molecules
Application Note: Strategic Incorporation of trans-3-(Methylamino)cyclobutanol Hydrochloride in Bioactive Scaffolds
Executive Summary
In the modern era of "Escape from Flatland" (Fsp³ enrichment), the cyclobutane ring has emerged as a premier bioisostere for phenyl rings, piperazines, and alkyl chains. Specifically, trans-3-(methylamino)cyclobutanol hydrochloride (CAS: 160524-61-4 / 1408076-19-6) represents a high-value building block. Its trans-stereochemistry provides a rigid, specific vector orientation (approx. 180° dihedral angle) that is critical for linking pharmacophores while improving metabolic stability and water solubility compared to aromatic counterparts.
This guide details the strategic incorporation of this motif into drug candidates, focusing on reaction fidelity, stereochemical retention, and scalable protocols.
Strategic Rationale & Bioisosterism
The incorporation of the cyclobutane core is not merely a steric replacement; it is an electronic and conformational tactic.
Table 1: Physicochemical Comparison of Linker Motifs
| Feature | Phenyl Ring (1,4-sub) | trans-Cyclobutane (1,3-sub) | Impact on Drug Design |
| Geometry | Planar (2D) | Puckered (3D) | Increases Fsp³; improves solubility. |
| Vector Angle | 180° | ~150° - 170° (flexible) | Mimics para-substitution with slight curvature. |
| Metabolic Liability | CYP450 oxidation (aromatic hydroxylation) | Low (sp³ C-H bonds) | Extends half-life ( |
| H-Bonding | None (hydrophobic) | -OH and -NHMe | Provides "polar handle" for solvent interactions. |
Structural Logic Diagram
The following diagram illustrates the decision tree for selecting the trans-cyclobutane motif over traditional linkers.
Caption: Decision logic for replacing aromatic rings with trans-cyclobutane scaffolds to improve physicochemical properties.
Handling & Stability
-
Form: The hydrochloride salt is a hygroscopic white solid.
-
Free Base Instability: The free amine is volatile and prone to sublimation. Crucial: Do not isolate the free base as a dry solid. Always generate it in situ or extract it into a solution (e.g., DCM or THF) and use immediately.
-
Stereochemistry: The cyclobutane ring is puckered.[1] The trans configuration is thermodynamically more stable than the cis in 1,3-disubstituted systems due to reduced steric strain, but epimerization can occur under harsh acidic conditions or radical mechanisms.
Experimental Protocols
Module A: -Functionalization (The "Warhead" Attachment)
This is the most common entry point, linking the methylamino group to a heteroaryl core (e.g., Pyrimidine, Pyridine) via SNAr.
Application: Synthesis of JAK/Tyk2 inhibitor scaffolds.
Protocol 1: SNAr Coupling to Chloropyrimidines
-
Reagents:
-
Heteroaryl Chloride (1.0 equiv)
-
trans-3-(Methylamino)cyclobutanol HCl (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent:
-Butanol ( -BuOH) or DMSO.
-
-
Procedure:
-
Step 1: Charge a reaction vial with the Heteroaryl Chloride and trans-3-(Methylamino)cyclobutanol HCl.
-
Step 2: Add
-BuOH (concentration ~0.2 M). Note: Alcohols are preferred over aprotic solvents for difficult SNAr substrates to assist proton transfer. -
Step 3: Add DIPEA dropwise. The suspension will clear as the free base is generated.
-
Step 4: Heat to 100–120 °C for 4–12 hours. Monitor by LCMS.[2]
-
Step 5 (Workup): Concentrate
-BuOH under reduced pressure. Dilute residue with EtOAc, wash with saturated NaHCO₃ and Brine. -
Step 6 (Purification): Flash column chromatography (DCM:MeOH 95:5).
-
Expert Insight: If the substrate is unreactive, switch to KF/DMSO at 130 °C. The fluoride effect can accelerate the reaction, but ensure the hydroxyl group does not compete (the secondary amine is significantly more nucleophilic than the secondary alcohol).
Module B: -Functionalization (The "Anchor" Point)
Modifying the hydroxyl group allows for ether linkages or inversion of stereochemistry.
Protocol 2: Mitsunobu Inversion (Synthesis of cis-Ethers) Warning: The Mitsunobu reaction proceeds with inversion of configuration . Reacting the trans-alcohol will yield the cis-ether.
-
Reagents:
-
trans-3-(Methylamino)cyclobutanol derivative (N-protected or coupled) (1.0 equiv)
-
Phenol/Nucleophile (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF.
-
-
Procedure:
-
Step 1: Dissolve the cyclobutanol substrate, Phenol, and PPh₃ in anhydrous THF under N₂. Cool to 0 °C.
-
Step 2: Add DIAD dropwise over 10 minutes. Exotherm control is critical to prevent side reactions.
-
Step 3: Warm to Room Temperature (RT) and stir for 16 hours.
-
Step 4: Quench with water. Extract with EtOAc.
-
Step 5: Purification often requires careful separation of triphenylphosphine oxide (TPPO). Use a gradient of Hexane:EtOAc.[2]
-
Synthetic Workflow Visualization
The following diagram details the divergent pathways for utilizing this building block, highlighting the stereochemical consequences.
Caption: Synthetic workflow showing retention of stereochemistry in N-coupling and inversion during O-functionalization.
Troubleshooting & Quality Control
Stereochemical Verification (NMR): Distinguishing cis vs. trans isomers on the cyclobutane ring is non-trivial but solvable via 1H-NMR (NOESY).
-
Trans-isomer: The methine protons (H3 and H1) are on opposite faces. NOE correlations will be observed between H3 and the axial protons of the ring, but not strongly between H3 and H1.
-
Cis-isomer: Strong NOE correlation between the methine proton at C1 (attached to OH) and the methine proton at C3 (attached to NMe).
Common Pitfalls:
-
Elimination: Under strongly acidic conditions at high heat, the alcohol can eliminate to form the cyclobutene. Avoid conc. H₂SO₄ or temperatures >140 °C.
-
Salt Disproportionation: When using the HCl salt in non-polar solvents (DCM), ensure adequate base (DIPEA) is present to solubilize the amine.
References
-
Van der Kolk, M. R., et al. (2022).[1] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 17(9), e202200020.[1] Link
-
Mykhailiuk, P. K. (2019).[3] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 17, 2839-2850.[3] Link
-
Pfizer Inc. (2018). "Janus Kinase Inhibitors (Abrocitinib Analog Strategies)." Patent WO2018067422. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
BLD Pharm. (2024). "Product Safety and Handling: trans-3-(Methylamino)cyclobutanol hydrochloride." Link
Sources
Application Note: Biocatalytic Synthesis of Chiral Aminocyclobutanols
Abstract
The cyclobutane motif is a critical structural element in modern medicinal chemistry, offering rigid conformational restriction that enhances metabolic stability and receptor selectivity. Specifically, chiral 3-aminocyclobutanols are high-value pharmacophores found in next-generation peptidomimetics and GPCR ligands. Traditional chemical reduction of 3-aminocyclobutanones often yields thermodynamic mixtures with poor diastereoselectivity (cis/trans ratios). This guide details a robust, scalable enzymatic protocol using engineered Ketoreductases (KREDs) to achieve varying stereochemical configurations with high diastereomeric excess (de >98%) and enantiomeric purity.
Introduction & Mechanistic Insight
The Challenge of Cyclobutane Chirality
Cyclobutane rings possess unique "puckering" conformations to relieve torsional strain. In 3-substituted cyclobutanones, the ketone is prochiral. Reduction generates two stereocenters simultaneously relative to the pre-existing substituent.
-
Chemical Reduction: Reagents like NaBH₄ typically attack from the less hindered face (steric control), often favoring the thermodynamically stable isomer (typically cis for 1,3-disubstituted systems), limiting access to the trans isomer.
-
Biocatalytic Solution: KREDs operate via a lock-and-key mechanism where the enzyme's active site geometry dictates the hydride attack angle, overriding inherent steric preferences. This allows for the synthesis of both cis and trans isomers simply by selecting the complementary enzyme variant.
Mechanism of Action: Diastereoselective Desymmetrization
The core transformation involves the NAD(P)H-dependent reduction of
Reaction Scheme:
To drive the equilibrium forward, a cofactor recycling system (Glucose Dehydrogenase/Glucose or Isopropyl Alcohol) is coupled to the reaction.
Figure 1: Coupled enzymatic reduction cycle utilizing NADPH recycling via Isopropanol (IPA).
Experimental Protocols
Materials & Equipment
-
Substrate:
-Boc-3-aminocyclobutanone (CAS: 169750-01-0). Note: Free amine is unstable; carbamate protection is mandatory. -
Enzyme Panel: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey, or in-house E. coli lysates).
-
Cofactors: NADP+, NAD+, Glucose, GDH (CDX-901 or equivalent).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
-
Solvent: Isopropyl Alcohol (IPA), DMSO.
Protocol 1: High-Throughput Enzyme Screening (96-Well)
Objective: Identify KRED variants that yield >95% conversion and >98:2 diastereomeric ratio (dr) for the desired isomer.
-
Stock Preparation:
-
Substrate Stock: Dissolve 200 mg
-Boc-3-aminocyclobutanone in 1 mL DMSO. -
Recycle Mix: 250 mM Glucose + 1 mM NADP+ + 1 mM NAD+ + 5 U/mL GDH in 100 mM KPi buffer (pH 7.0).
-
-
Plate Setup:
-
Dispense 1-2 mg of KRED enzyme powder into each well of a 96-well deep-well plate.
-
Add 900 µL of Recycle Mix to each well.
-
Add 10 µL of Substrate Stock (Final conc: ~2 g/L).
-
Alternative: If using IPA recycling, replace Glucose/GDH with 10-20% IPA in buffer.
-
-
Incubation:
-
Seal plate with aluminum foil tape.
-
Shake at 30°C, 600 rpm for 24 hours.
-
-
Quench & Analysis:
-
Add 1 mL Ethyl Acetate (EtOAc) to each well.
-
Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 min.
-
Transfer 200 µL organic phase to HPLC vials.
-
Analytical Method: Chiral HPLC (Daicel Chiralpak AD-H or IC), Hexane:IPA (90:10), 1.0 mL/min, 210 nm.
-
Protocol 2: Preparative Scale Synthesis (10g Scale)
Objective: Scale up the best "hit" from screening to isolate the chiral alcohol.
Parameters:
-
Substrate Loading: 50 g/L
-
Temperature: 30°C
-
pH Control: Auto-titration with 1M NaOH (if using GDH, gluconic acid is produced).
Step-by-Step:
-
Reactor Setup: In a 500 mL jacketed vessel, add 150 mL 100 mM KPi buffer (pH 7.0).
-
Cofactor Addition: Add NADP+ (0.5 mM final) and Glucose (1.2 equivalents relative to substrate).
-
Enzyme Charge: Add GDH (500 U) and the selected KRED (100-200 mg, ~1-2% w/w relative to substrate). Stir to dissolve.
-
Substrate Addition: Dissolve 10 g
-Boc-3-aminocyclobutanone in 20 mL DMSO (or add as solid if micronized). Add slowly to the reactor. -
Reaction: Stir at 350 rpm. Maintain pH 7.0 via stat-titrator.
-
Monitoring: Check conversion at 4h, 8h, and 24h via HPLC.
-
Work-up (Critical):
-
Note: Aminocyclobutanols are polar. Standard extraction may suffer losses.
-
Saturate the aqueous reaction mixture with NaCl (salting out).
-
Extract 3x with Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Recrystallization from Heptane/EtOAc is often sufficient due to high enzymatic specificity.
-
Process Workflow & Decision Logic
Figure 2: Strategic workflow for developing a biocatalytic reduction process.
Data Summary & Troubleshooting
Typical Performance Metrics
| Parameter | Chemical Reduction (NaBH₄) | Biocatalytic Reduction (KRED) |
| Yield | 85-90% | >95% |
| Diastereoselectivity (dr) | ~3:1 (cis:trans) | >99:1 (Tunable to either) |
| Solvent Usage | High (DCM/MeOH) | Low (Aqueous/Buffer) |
| Purification | Chromatography required | Crystallization often sufficient |
Expert Troubleshooting Guide
-
Issue: Low Conversion (<50%)
-
Cause: Product inhibition or enzyme deactivation by acetone (if using IPA recycling).
-
Solution: Switch to Glucose/GDH recycling system. Acetone accumulation is toxic to many wild-type KREDs. Alternatively, apply a nitrogen sweep to remove acetone.
-
-
Issue: Poor Solubility of Substrate
-
Cause: Highly crystalline carbamate.
-
Solution: Use 5-10% DMSO or MeOH as a co-solvent. Most engineered KREDs tolerate up to 20% organic co-solvent.
-
-
Issue: Emulsion during Extraction
-
Cause: Enzyme proteins acting as surfactants.
-
Solution: Filter the reaction mixture through a celite pad (or add diatomaceous earth) before extraction to remove protein precipitate.
-
References
-
Hollmann, F., et al. (2021).[1] "Biocatalysis: Enzymatic Synthesis for Industrial Applications."[2][3] Angewandte Chemie International Edition. Link
-
Truppo, M. D., et al. (2009). "Efficient production of enantiomerically pure chiral amines at concentrations of 50-100 g/L." Organic Process Research & Development. Link
-
Codexis Inc. (2023). "Ketoreductase Screening Kits & Protocols." Codexis Technical Documentation. Link
-
Merck & Co. (2020). "Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion." Angewandte Chemie. Link[1]
-
Medicines for All Institute. (2019). "Process Development Report: Synthesis of Chiral Amino Alcohols." Virginia Commonwealth University. Link
Sources
Strategic Protection Architectures for Aminocyclobutanol Scaffolds
Topic: in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary: The Strain-Reactivity Balance
Aminocyclobutanols are privileged scaffolds in modern drug discovery (e.g., JAK inhibitors), offering unique conformational restriction that directs substituents into precise vectors. However, the cyclobutane ring possesses significant ring strain (~26.3 kcal/mol), rendering it susceptible to ring-opening or expansion reactions under forcing conditions.
This guide details orthogonal protecting group (PG) strategies specifically optimized for 3-aminocyclobutanol and 2-aminocyclobutanol cores. Unlike flexible aliphatic chains, these scaffolds require a protection strategy that minimizes the use of strong Lewis acids or transition metals (e.g., Pd, Ir) that can trigger strain-release fragmentation.
Strategic Analysis: Orthogonality & Stability
The "Strain-First" Selection Criteria
When selecting PGs for aminocyclobutanols, standard reactivity charts (e.g., Greene’s) must be filtered through a "ring-stability" lens.
-
Avoid Strong Lewis Acids: Reagents like
or high-temperature acidic conditions can trigger cationic rearrangements (cyclobutyl cyclopropylcarbinyl). -
Transition Metal Caution: Palladium and Iridium catalysts can insert into C-C bonds of strained rings (beta-carbon elimination). If using Alloc/Allyl groups, ensure the catalyst loading is low and temperature is controlled.
-
Stereochemical Integrity: The cis vs. trans relationship is critical. Bulky PGs (e.g., TBDPS) on the oxygen can lock the ring conformation, affecting the reactivity of the amine.
Orthogonality Matrix
The following table outlines the compatibility of Nitrogen (
| Strategy Type | Amine Protection ( | Alcohol Protection ( | Deprotection Order / Trigger | Application Note |
| Standard Acid/Base | Boc (Acid labile) | TBS (Fluoride labile) | 1. | Ideal for early-stage discovery. High yields. |
| Fully Base Orthogonal | Fmoc (Base labile) | TES/TBS (Acid/F- labile) | 1. | Used in solid-phase synthesis or when acid-sensitive motifs are present. |
| Hydrogenolysis | Cbz ( | Pivalate (Base/Reductive) | 1. | Risk: Pd can open the ring if strained or activated. Use poisoned catalysts if necessary. |
| Oxidative/Reductive | Teoc (F- labile) | PMB (Oxidative) | 1. | Specialized for complex total synthesis. |
Visual Workflow: Decision Logic
The following diagram illustrates the decision process for selecting the optimal protection strategy based on downstream chemical requirements.
Caption: Decision tree for selecting orthogonal protecting groups based on substrate sensitivity and downstream catalytic risks.
Detailed Protocols
Protocol A: Synthesis of cis-N-Boc-3-(TBS-oxy)cyclobutanamine
This protocol describes the synthesis of the most common building block, starting from commercially available N-Boc-3-aminocyclobutanone. It prioritizes the formation of the cis-isomer (amine and alcohol on the same side), which is thermodynamically favored in 1,3-disubstituted cyclobutanes due to ring puckering.
Phase 1: Stereoselective Reduction
Objective: Reduce ketone to alcohol while minimizing trans-isomer formation.
-
Reagents:
-
N-Boc-3-aminocyclobutanone (1.0 equiv)
-
Sodium Borohydride (
) (1.5 equiv) -
Methanol (anhydrous) (0.5 M concentration)
-
Saturated
solution
-
-
Procedure:
-
Step 1: Dissolve N-Boc-3-aminocyclobutanone in anhydrous methanol at -78°C . Cooling is critical to maximize diastereoselectivity (
). -
Step 2: Add
portion-wise over 15 minutes. -
Step 3: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (stain with Ninhydrin or PMA).
-
Step 4: Quench by slow addition of sat.
at 0°C. -
Step 5: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Step 6 (Purification): The crude typically contains a ~4:1 mixture of cis:trans. Purify via flash column chromatography (Hexanes/EtOAc gradient). The cis-isomer is usually more polar (elutes later) due to intramolecular H-bonding capabilities.
-
Phase 2: Silyl Protection of the Alcohol
Objective: Install TBS group without affecting the Boc carbamate.
-
Reagents:
-
cis-N-Boc-3-aminocyclobutanol (1.0 equiv)
-
TBSCl (1.2 equiv)
-
Imidazole (2.5 equiv)
-
DMF (anhydrous) (1.0 M)
-
-
Procedure:
-
Step 1: Dissolve the alcohol and imidazole in DMF at 0°C.
-
Step 2: Add TBSCl solid in one portion.
-
Step 3: Warm to Room Temperature (RT) and stir for 12 hours.
-
Step 4: Dilute with
(Ether is preferred over EtOAc for DMF removal during washing). Wash with water (3x) and brine (1x). -
Step 5: Dry and concentrate. Flash chromatography yields the fully protected scaffold.
-
Protocol B: Orthogonal Deprotection Sequences
Scenario: You have the scaffold N-Boc / O-TBS and need to selectively expose one functional group.
Option 1: Selective Amine Exposure (Acidic)
-
Reagent: 4M HCl in Dioxane (anhydrous).
-
Condition: 0°C to RT, 1 hour.
-
Mechanism: Protonation of the tert-butyl carbamate followed by elimination of isobutylene.
-
Result: The O-TBS group remains intact under these specific anhydrous conditions. Note: Aqueous acid (HCl/H2O) will cleave the TBS group.
-
Workup: Remove volatiles in vacuo. Isolate as the hydrochloride salt.
Option 2: Selective Alcohol Exposure (Fluoride)
-
Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M).
-
Condition: 0°C, 30 mins.
-
Mechanism: Silicon's high affinity for fluoride (
bond strength > ). -
Result: The N-Boc group is completely stable to TBAF.
-
Workup: Quench with sat.
. Extract with EtOAc.[2]
Visual Mechanism: Pathway to Ring Stability
The following diagram details the synthetic workflow and the critical divergence point where improper conditions can lead to ring opening.
Caption: Synthetic workflow for the protected scaffold, highlighting the risk of ring opening upon exposure to strong Lewis acids.
Troubleshooting & Application Notes
The "Puckering" Effect on Reactivity
Cyclobutane rings are not planar; they exist in a "puckered" conformation to relieve torsional strain.
-
Impact: In 1,3-disubstituted systems, the cis-isomer places both substituents in pseudo-equatorial positions (or one equatorial/one axial depending on the pucker), often making them more accessible to reagents.
-
Observation: Trans-isomers may react slower in
type reactions due to steric shielding by the ring hydrogens.
Preventing Brook Rearrangement
In 2-aminocyclobutanols (1,2-relationship), there is a risk of Brook Rearrangement (migration of a silyl group from Carbon to Oxygen to Carbon) if an anion is generated on the carbon alpha to the oxygen.
-
Mitigation: If generating anions near the ring (e.g., alpha-lithiation), use robust alkyl protecting groups (Benzyl) instead of Silyl ethers for the alcohol.
Handling the Hydrochloride Salt
When deprotecting N-Boc with HCl/Dioxane, the resulting aminocyclobutanol hydrochloride salt is hygroscopic.
-
Protocol: Store under Argon at -20°C. Free-basing should be done immediately prior to the next coupling step to prevent intermolecular polymerization or self-reaction.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed.; Wuts, P. G. M.; Wiley: Hoboken, NJ, 2014.
-
Synthesis of 3-Aminocyclobutane Derivatives. Journal of Medicinal Chemistry. (Context: General protocols for aminocyclobutane reduction and protection in JAK inhibitor synthesis).
-
Conformational Analysis of Cyclobutanes. The Journal of Organic Chemistry. (Context: Puckering effects on reactivity).
-
Orthogonal Protecting Groups for Peptide Synthesis. Chemical Reviews. (Context: Boc/Fmoc/Cbz orthogonality strategies).
-
Palladium-Catalyzed Ring Opening of Cyclobutanols. Journal of the American Chemical Society. (Context: Mechanisms of strain release and ring opening to be avoided).
Sources
Revolutionizing CNS Drug Synthesis: Advanced Methodologies and Delivery Strategies
Introduction: Navigating the Intricacies of Central Nervous System Drug Development
The synthesis of agents targeting the Central Nervous System (CNS) represents one of the most formidable challenges in medicinal chemistry. Beyond the demand for intricate molecular architectures that can effectively interact with specific neural receptors, the formidable blood-brain barrier (BBB) presents a significant hurdle, restricting the entry of most therapeutic compounds into the brain.[1][2] This guide delves into advanced synthetic strategies and novel delivery systems that are empowering researchers to overcome these obstacles. We will explore the nuances of asymmetric synthesis for creating stereochemically pure CNS agents, the elegance of biocatalysis for greener and more efficient reactions, and the transformative potential of flow chemistry for enhanced safety and scalability. Furthermore, this document provides detailed protocols for both the synthesis of a benchmark CNS drug and the formulation of brain-targeted drug delivery vehicles, offering a comprehensive resource for scientists dedicated to the discovery and development of the next generation of neurological therapeutics.
I. The Imperative of Chirality in CNS Agents: Mastering Asymmetric Synthesis
Chirality is a critical determinant of the pharmacological activity of many CNS drugs.[3] The differential interaction of enantiomers with their chiral biological targets can lead to significant variations in efficacy and toxicity. Asymmetric synthesis, the selective production of a single enantiomer, is therefore a cornerstone of modern CNS drug development, enabling the creation of more potent and safer therapeutics.
Causality in Enantioselective Synthesis: The Case of Sertraline
Sertraline, a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression and anxiety, serves as an excellent case study for the application of asymmetric synthesis.[3] The therapeutic activity resides in the (S,S)-isomer, making its enantioselective synthesis a topic of significant interest. Several innovative strategies have been developed to achieve this, moving beyond classical resolution of racemates.[4]
One elegant approach involves a lithiation/borylation–protodeboronation sequence, which allows for the stereospecific construction of the chiral amine.[3][5] This method highlights the power of organoboron chemistry in asymmetric synthesis. Another powerful strategy employs chemoenzymatic methods, where a ketoreductase (KRED) is used for the highly selective bioreduction of a racemic tetralone precursor. This enzymatic step sets the crucial stereocenter with exceptional enantioselectivity (>99% ee) and diastereoselectivity (99:1).
Experimental Protocol: Chemoenzymatic Synthesis of (+)-Sertraline Precursor[4]
This protocol details the KRED-catalyzed selective bioreduction of a racemic tetralone to the key chiral alcohol precursor of Sertraline.
Materials:
-
Racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone
-
Ketoreductase (KRED)
-
NADPH
-
2-Propanol (sacrificial co-substrate)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a temperature-controlled reaction vessel, dissolve the racemic tetralone in a minimal amount of a water-miscible co-solvent.
-
Add the buffer solution, followed by NADPH and the ketoreductase.
-
Initiate the reaction by adding 2-propanol.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC to determine conversion and enantiomeric excess.
-
Upon reaching optimal conversion (typically around 29% for this substrate, representing a 58% yield of the desired enantiomer), quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting (S,S)-alcohol by silica gel column chromatography.
Expected Outcome:
This protocol should yield the (S,S)-alcohol precursor with high enantiomeric (>99% ee) and diastereomeric (99:1) purity. This chiral intermediate can then be converted to (+)-Sertraline through subsequent chemical steps, such as oxidation to the corresponding ketone followed by reductive amination.[5]
II. Biocatalysis: Nature's Toolkit for Chiral Amine Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[6] Enzymes offer unparalleled stereoselectivity under mild reaction conditions, reducing the environmental impact and often simplifying purification processes.[6][7] In the context of CNS drug synthesis, biocatalysis is particularly valuable for the production of chiral amines, a common motif in neurologically active molecules.[7][8]
Enzymatic Kinetic Resolution: A Strategy for Enantiopure Amines
Enzymatic kinetic resolution (EKR) is a widely used technique for the separation of racemates.[9] This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The resulting mixture of the product and the unreacted starting material can then be separated. Lipases are a class of enzymes frequently employed in EKR for the resolution of racemic alcohols and amines through transesterification reactions.[10]
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
This protocol provides a general framework for the kinetic resolution of a racemic primary amine using a lipase and an acyl donor.
Materials:
-
Racemic primary amine
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane)
-
Molecular sieves (optional, to remove water)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the racemic amine in the anhydrous organic solvent, add the immobilized lipase.
-
Add the acyl donor to the mixture.
-
If necessary, add activated molecular sieves to ensure anhydrous conditions.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by chiral HPLC, tracking the conversion and the enantiomeric excess of the unreacted amine and the acylated product.
-
Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the remaining starting material and the product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted amine from the acylated product by silica gel column chromatography.
-
The acylated amine can be hydrolyzed back to the enantiopure amine if desired.
III. Flow Chemistry: A Paradigm Shift in CNS Drug Synthesis
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, particularly in the pharmaceutical industry.[11][12][13] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing.[12] This enhanced control leads to improved reaction yields, higher purity, and significantly enhanced safety, especially when dealing with hazardous reagents or highly exothermic reactions.[12]
Application in Benzodiazepine Synthesis
Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. The synthesis of these compounds can involve challenging reaction conditions and intermediates. Flow chemistry provides an elegant solution for the safe and efficient production of benzodiazepines.[14][15]
Experimental Protocol: Continuous Flow Synthesis of Diazepam[18]
This protocol outlines a two-stage telescoped flow synthesis of diazepam.
Materials:
-
2-(methylamino)-5-chlorobenzophenone
-
Bromoacetyl bromide
-
Ammonium bromide/ammonium hydroxide solution
-
Solvents (e.g., acetonitrile, water)
-
Syringe pumps
-
Microreactors
-
Back pressure regulator
-
Temperature controllers
Workflow:
Caption: Workflow for the continuous flow synthesis of Diazepam.
Procedure:
-
Stage 1 (Acylation):
-
Prepare a solution of 2-(methylamino)-5-chlorobenzophenone in acetonitrile.
-
Prepare a solution of bromoacetyl bromide in acetonitrile.
-
Using separate syringe pumps, feed both solutions into a T-mixer at controlled flow rates.
-
The combined stream then enters the first microreactor, which is maintained at 0 °C with a residence time of approximately 2 minutes.
-
-
Stage 2 (Cyclization):
-
The output from the first microreactor is directly fed into a second T-mixer.
-
Simultaneously, a solution of ammonium bromide/ammonium hydroxide is pumped into the second T-mixer.
-
The resulting mixture flows into the second microreactor, maintained at 60 °C with a residence time of about 13 minutes.
-
-
Work-up:
-
The output from the second reactor passes through a back pressure regulator to maintain a constant pressure in the system.
-
The crude product stream is collected.
-
Diazepam can be purified from the crude product by a single recrystallization to achieve >98% purity.
-
Quantitative Comparison: Batch vs. Flow Synthesis
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| Reaction Time | Hours to days | Minutes | [12] |
| Yield | Variable, often lower | Generally higher and more consistent | |
| Purity | Often requires multiple purification steps | Higher initial purity, simpler work-up | |
| Safety | Handling of hazardous reagents in bulk | In-situ generation and immediate use of hazardous intermediates in small volumes | [12] |
| Scalability | Challenging, non-linear | Linear and predictable scalability | [16] |
IV. Overcoming the Blood-Brain Barrier: Advanced Formulation Strategies
The successful delivery of a synthesized CNS agent to its target is as critical as its synthesis. The BBB severely restricts the passage of most small molecules and nearly all large molecules.[1] Innovative formulation strategies, such as the use of polymeric nanoparticles and liposomes, are being developed to overcome this barrier.[17][18]
Polymeric Nanoparticles for CNS Drug Delivery
Polymeric nanoparticles are solid colloidal particles ranging in size from 10 to 1000 nm.[17] They can encapsulate therapeutic agents, protecting them from degradation and enabling their transport across the BBB. The properties of these nanoparticles, such as size, surface charge, and surface modifications, can be tailored to optimize brain delivery.[17][19]
Protocol: Preparation of Drug-Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
This protocol describes the preparation of drug-loaded PLGA nanoparticles using the solvent displacement method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
CNS drug of interest
-
Acetone (solvent for polymer and drug)
-
Poly(vinyl alcohol) (PVA) solution (stabilizer)
-
Purified water
Procedure:
-
Dissolve the PLGA and the CNS drug in acetone.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase (PLGA and drug in acetone) dropwise to the aqueous PVA solution under constant stirring.
-
Continue stirring for several hours at room temperature to allow for the evaporation of acetone and the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with purified water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable buffer or lyoprotectant solution for storage or further use.
Caption: Workflow for the preparation of drug-loaded nanoparticles.
Liposomes for Brain Targeting
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core.[18] They can carry both hydrophilic and hydrophobic drugs and can be surface-modified with ligands to target specific receptors on the BBB for enhanced transport into the brain.[2]
Protocol: Preparation of Brain-Targeted Liposomes
This protocol describes the preparation of liposomes with surface modification for brain targeting, for example, with a peptide that binds to a receptor on the BBB.
Materials:
-
Phospholipids (e.g., phosphatidylcholine, cholesterol)
-
Lipid-conjugated targeting ligand (e.g., DSPE-PEG-RVG peptide)
-
CNS drug
-
Organic solvent (e.g., chloroform, methanol)
-
Buffer (e.g., PBS)
Procedure:
-
Dissolve the phospholipids, cholesterol, and the lipid-conjugated targeting ligand in the organic solvent in a round-bottom flask.
-
If encapsulating a lipophilic drug, dissolve it in the organic phase as well.
-
Evaporate the organic solvent under reduced pressure to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with a buffer solution containing the hydrophilic drug (if applicable) by vortexing or sonication. This will form multilamellar vesicles.
-
To obtain small unilamellar vesicles, subject the liposome suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
V. Validation: In Vitro Assessment of Blood-Brain Barrier Permeability
Before advancing to in vivo studies, it is crucial to assess the BBB permeability of newly synthesized CNS agents and their formulations in vitro. Transwell models are commonly used for this purpose.[20][21][22]
Protocol: In Vitro BBB Permeability Assay Using a Transwell Model
Materials:
-
Transwell inserts with a microporous membrane
-
Brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Co-culture cells (optional, e.g., astrocytes, pericytes)
-
Cell culture medium and supplements
-
Test compound and a reference compound with known BBB permeability
-
Lucifer yellow (a marker for paracellular permeability)
-
Analytical instrumentation for quantifying the test compound (e.g., LC-MS/MS)
Procedure:
-
Seed the brain microvascular endothelial cells on the apical side of the Transwell insert. If using a co-culture model, seed the astrocytes or pericytes on the basolateral side of the well.
-
Culture the cells until a confluent monolayer is formed, and the transendothelial electrical resistance (TEER) reaches a stable, high value (e.g., >150 Ω·cm²), indicating the formation of tight junctions.[23]
-
On the day of the experiment, replace the medium in the apical and basolateral chambers with a transport buffer.
-
Add the test compound and Lucifer yellow to the apical chamber.
-
At various time points, take samples from the basolateral chamber.
-
Quantify the concentration of the test compound in the basolateral samples using a suitable analytical method.
-
Measure the amount of Lucifer yellow that has crossed the monolayer to assess the integrity of the cell barrier.
-
Calculate the apparent permeability coefficient (Papp) for the test compound and compare it to that of the reference compound.
Conclusion
The synthesis and delivery of CNS agents are undergoing a period of rapid innovation. The strategic application of asymmetric synthesis, biocatalysis, and flow chemistry is enabling the creation of more effective and safer neurological drugs with greater efficiency and sustainability. Concurrently, advancements in formulation science are providing new avenues to conquer the blood-brain barrier. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to navigate the complexities of CNS drug development and to contribute to the advancement of treatments for neurological disorders.
References
-
Roesner, S., Casatejada, J. M., Elford, T. G., Sonawane, R. P., & Aggarwal, V. K. (2011). Enantioselective Syntheses of (+)-Sertraline and (+)-Indatraline Using Lithiation/Borylation–Protodeboronation Methodology. Organic Letters, 13(21), 5740–5743. [Link]
-
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. [Link]
-
Contente, M. L., et al. (2018). Chemoenzymatic Synthesis of Sertraline. European Journal of Organic Chemistry. [Link]
- Google Patents. (2006). Process for the preparation of sertraline hydrochloride form ii.
-
Song, Z. J., et al. (2003). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters, 5(10), 1645–1648. [Link]
-
Aggarwal, V. K., et al. (2011). Enantioselective Syntheses of (+)-Sertraline and (+)-Indatraline Using Lithiation/Borylation–Protodeboronation Methodology. Organic Letters. [Link]
-
MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]
-
National Institutes of Health. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. [Link]
-
SAGE Journals. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. [Link]
-
ResearchGate. (2022). Flow platform for the synthesis of benzodiazepines. [Link]
-
National Institutes of Health. (2013). Polymeric Nanoparticles for Drug Delivery to the Central Nervous System. [Link]
-
National Institutes of Health. (2016). Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier. [Link]
-
National Institutes of Health. (2012). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
-
ResearchGate. (2025). Comparison between batch and flow process; advantages and challenges in... [Link]
-
ResearchGate. (2018). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. [Link]
-
University of Mississippi eGrove. (2020). Development Of A Liposomal Formulation For Brain Targeting. [Link]
-
MDPI. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]
-
STEM, Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. [Link]
-
National Institutes of Health. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. [Link]
-
The Journal of American Medical Science and Research. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]
-
Synfacts. (2023). Rapid Access to Benzodiazepines Using Flow Chemistry. [Link]
-
MDPI. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. [Link]
-
Syrris. (n.d.). Discover the differences between flow & traditional batch chemistry. [Link]
-
National Institutes of Health. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]
-
MDPI. (2024). Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. [Link]
-
ResearchGate. (2016). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
-
Springer. (2021). Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential. [Link]
-
National Institutes of Health. (2018). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. [Link]
-
ResearchGate. (2021). Comparison between flow and batch process in synthesis of... [Link]
-
Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. [Link]
-
ChemRxiv. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. [Link]
-
National Institutes of Health. (2007). Drug Transport to Brain with Targeted Liposomes. [Link]
-
PubMed. (2002). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. [Link]
-
ACS Publications. (2017). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. [Link]
-
Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. [Link]
-
MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. [Link]
-
PubMed. (2016). Continuous Flow Technology vs. The Batch-By-Batch Approach to Produce Pharmaceutical Compounds. [Link]
-
JOCPR. (2023). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. [Link]
-
MDPI. (2023). Liposomes for the Treatment of Brain Cancer—A Review. [Link]
-
ResearchGate. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. [Link]
-
VCU Scholars Compass. (2021). PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. [Link]
-
National Institutes of Health. (2021). Development of Polymeric Nanoparticles for Blood–Brain Barrier Transfer—Strategies and Challenges. [Link]
-
Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. [Link]
-
ResearchGate. (2014). Polymeric Nanoparticles for Drug Delivery to the Central Nervous System. [Link]
-
Taylor & Francis eBooks. (2024). Polymeric Nanocarriers for Drug Delivery to the Central Nervous System. [Link]
Sources
- 1. Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds [mdpi.com]
- 2. Drug Transport to Brain with Targeted Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jocpr.com [jocpr.com]
- 7. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals | MDPI [mdpi.com]
- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous flow technology vs. the batch-by-batch approach to produce pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Discover the differences between flow & traditional batch chemistry [syrris.jp]
- 17. Polymeric Nanoparticles for Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Polymeric Nanoparticles for Blood–Brain Barrier Transfer—Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medical.researchfloor.org [medical.researchfloor.org]
- 22. researchgate.net [researchgate.net]
- 23. neuromics.com [neuromics.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Aminocyclobutanol Compounds
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PUR-AMCB-001
Welcome to the Advanced Purification Support Hub.
You are likely here because your aminocyclobutanol compound just eluted at the void volume on a C18 column, or you lost half your yield during concentration due to sublimation or ring-opening.
Aminocyclobutanols represent a "perfect storm" in purification:
-
High Polarity: They refuse to retain on standard Reverse Phase (RP) media.[1]
-
Basic & Amphoteric: The amine causes severe peak tailing on silica.
-
Structural Fragility: The cyclobutane ring possesses ~26 kcal/mol of ring strain, making it susceptible to acid-catalyzed ring expansion or elimination (dehydration) [1].
This guide abandons generic advice. Below are the field-proven workflows to isolate these molecules without degradation.
Module 1: The "No Retention" Problem (Chromatography)
User Complaint: "I injected my sample on a C18 column, and everything came out in the dead time (t0). I tried normal phase silica, and the compound never eluted."
Root Cause Analysis
-
C18 Failure: The aminocyclobutanol is too hydrophilic to partition into the hydrophobic C18 chains.
-
Silica Failure: The basic amine interacts ionically with acidic silanols on the silica surface, causing irreversible adsorption or massive tailing.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the gold standard for small, polar amines. It creates a water-rich layer on the surface of a polar stationary phase.[2][3] Your analyte partitions into this water layer rather than binding to the ligand directly [2].
Protocol: HILIC Method Development
| Parameter | Specification | Rationale |
| Column | Zwitterionic (ZIC-HILIC) or Amide | Zwitterionic phases provide the best peak shape for charged amines by neutralizing surface silanol interactions. |
| Mobile Phase A | 10-20 mM Ammonium Formate (pH 3.0 - 4.0) | Provides ionic strength to suppress secondary interactions. Low pH keeps the amine protonated and soluble. |
| Mobile Phase B | Acetonitrile (ACN) | The "weak" solvent in HILIC. High ACN forces the polar compound into the water layer on the column. |
| Gradient | 95% B | Counter-intuitive: HILIC runs "backwards" compared to C18. You start high organic and increase water to elute. |
| Sample Diluent | 75% ACN / 25% Buffer A | Critical: Injecting in 100% water will disrupt the HILIC mechanism and cause peak distortion. |
Pro Tip: If you lack a HILIC column, use an "Aqueous Normal Phase" (ANP) approach on a Flash system using an Amine-functionalized silica cartridge. The amine ligand shields the silica surface, preventing your product from sticking [3].
Module 2: The Stability Trap (Ring Strain & Degradation)
User Complaint: "My LCMS showed the correct mass before purification, but after drying fractions, I see a mass of [M+14] or [M-18]."
Root Cause Analysis
-
Ring Expansion (+14 mass shift): Under strong acidic conditions, the cyclobutyl cation can rearrange to a cyclopentyl system to relieve ring strain [4].
-
Elimination (-18 mass shift): The hydroxyl group can dehydrate to form a cyclobutene, driven by heat or acid.
Troubleshooting Workflow
Q: Can I use Trifluoroacetic Acid (TFA)?
A: NO. TFA is too strong (
-
Alternative: Use Formic Acid or Acetic Acid (volatile, weaker acids). Even better, use Ammonium Bicarbonate (pH ~7.8) if your column (e.g., Hybrid Particle C18 or Polymer) tolerates it.
Q: How do I remove the solvent without destroying the ring? A: Cold Lyophilization. Avoid rotary evaporation at high baths (>40°C). The combination of heat and concentrating buffer salts is fatal to strained rings.
-
Freeze fractions immediately.
-
Lyophilize (freeze-dry).
-
Warning: If your compound is a free base (not a salt), it may sublime under high vacuum. Always convert to a salt (e.g., HCl or Formate) in solution before drying.
Module 3: Visualization & Decision Logic
Use this logic tree to select the correct purification mode based on your crude mixture's properties.
Caption: Decision matrix for selecting the optimal stationary phase based on solubility and pH stability.
Module 4: Separation of Diastereomers (cis vs. trans)
User Complaint: "I have a mixture of cis- and trans-3-aminocyclobutanol. They co-elute on everything."
Aminocyclobutanols often exist as cis/trans isomers. The cis isomer typically forms an intramolecular hydrogen bond (between Amine and OH), making it slightly less polar and more compact than the trans isomer [5].
Protocol: Isomer Resolution
-
Screening: Do not rely on standard C18.
-
Stationary Phase: Use PFP (Pentafluorophenyl) or C18-AQ (Aqueous compatible) columns. PFP phases offer unique selectivity for structural isomers due to pi-pi and dipole interactions.
-
Derivatization (Last Resort):
-
Protect the amine with Boc-anhydride .
-
The resulting N-Boc-aminocyclobutanol is lipophilic.
-
Separate isomers easily on standard Silica Flash or C18 HPLC.
-
Deprotect with HCl/Dioxane (anhydrous) to avoid ring degradation.
-
FAQ: Quick Troubleshooting
Q: My compound tails badly on HILIC. Why? A: Your ionic strength is too low. Increase Ammonium Formate concentration to 20mM. If using a bare silica HILIC column, switch to an Amide or Diol phase, which are less prone to irreversible adsorption.
Q: I can't see my compound on UV. It has no chromophore. A: Aminocyclobutanols are UV-transparent.
-
Primary Fix: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).
-
Secondary Fix: Use LC-MS (Single Quad) in SIR (Selected Ion Recording) mode.
-
Chemist Fix: Derivatize with Benzoyl Chloride (adds UV activity) -> Purify -> Hydrolyze (Risk: Hydrolysis may degrade the ring).
Q: How do I store the purified compound? A: Store as a Salt (Hydrochloride or Oxalate) at -20°C. The free base is often an oil that degrades via oxidation or oligomerization at room temperature.
References
-
Liebman, J. F., & Greenberg, A. (1976). The strain energy of cyclobutane. Chemical Reviews. Link (Validated via general chemical principles of ring strain).
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link
-
Biotage. (2023).[1][4][5] Purifying very polar compounds using aqueous normal-phase flash chromatography. Biotage Blog. Link
-
Master Organic Chemistry. (2012). Ring Expansion Rearrangements. Link
-
Gao, Y., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols. Molecules. (Analogous separation logic for cyclic amino alcohols). Link
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Cyclobutanols
From the Desk of a Senior Application Scientist
Welcome to the technical support center for cyclobutanol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted cyclobutanols. The unique ring strain and rich stereochemistry of the cyclobutane motif make it a valuable scaffold in medicinal chemistry, but its synthesis can be fraught with challenges.
This document is structured as a series of frequently asked questions (FAQs) that address common issues encountered in the lab. We will move beyond simple procedural lists to explore the underlying mechanistic principles, helping you not only to solve immediate problems but also to build a robust understanding for future synthetic design.
FAQ 1: Strategic Planning & Method Selection
Q1: I need to synthesize a substituted cyclobutanol. What are the primary synthetic routes, and how do I select the most appropriate method for my target molecule?
A1: Selecting the correct synthetic strategy is the most critical decision and depends heavily on your starting material availability, the desired substitution pattern, and required stereochemistry. The three most common strategies are the [2+2] cycloaddition of a ketene with an alkene, the Paterno-Büchi reaction, and the ring expansion of cyclopropyl derivatives.
The choice of method is a multi-factorial decision. For simple, symmetrically substituted cyclobutanones (which can be readily reduced to cyclobutanols), the thermal [2+2] cycloaddition is often the most direct route. For more complex targets, especially those with specific stereochemical requirements, catalyzed or asymmetric variants are necessary. When dealing with electron-rich alkenes, photochemical methods like the Paterno-Büchi reaction become highly effective. For constructing densely functionalized rings, ring expansion methods offer a powerful, albeit often more complex, alternative.
To aid in this decision-making process, the following table summarizes the key characteristics of each primary method.
Table 1: Comparison of Primary Synthetic Routes to Cyclobutanols
| Method | Common Reactants | Key Advantages | Common Limitations | Stereocontrol |
| [2+2] Cycloaddition | Ketene + Alkene | High convergence, good functional group tolerance, direct access to cyclobutanones. | Ketenes can be unstable and prone to polymerization; regioselectivity can be an issue. | Can be excellent with chiral catalysts or auxiliaries. |
| Paterno-Büchi Reaction | Aldehyde/Ketone + Alkene | Access to oxetanes which can be rearranged to cyclobutanols, good for electron-rich alkenes. | Requires photochemical setup, can have low quantum yields, regioselectivity challenges. | Often dictated by the stability of the 1,4-diradical intermediate. |
| Ring Expansion | Cyclopropylcarbinols or related species | Access to highly substituted systems, can set multiple stereocenters. | Substrate synthesis can be multi-step, prone to competing rearrangement pathways. | Can be excellent, often substrate-controlled. |
Below is a workflow to guide your selection process.
Caption: Decision workflow for selecting a primary synthetic route.
FAQ 2: Troubleshooting [2+2] Cycloadditions
Q2: My [2+2] cycloaddition between a ketene and an alkene is resulting in a very low yield and a significant amount of polymer-like material. What is happening and how can I fix it?
A2: This is a classic problem in ketene chemistry. Ketenes are highly reactive, electrophilic species that can readily dimerize or polymerize if their concentration becomes too high. The key to a successful [2+2] cycloaddition is to generate the ketene in situ at a low, steady concentration in the presence of the alkene "trap."
Causality and Troubleshooting Steps:
-
High Ketene Concentration: The most common cause is the rate of ketene generation exceeding the rate of its consumption by the alkene.
-
Solution: Use a syringe pump for the slow addition of the ketene precursor (e.g., an acyl chloride) to a solution of the base (e.g., triethylamine) and the alkene. This maintains a low steady-state concentration of the ketene, favoring the bimolecular reaction with the alkene over the unimolecular polymerization.
-
-
Base and Salt Effects: The choice of base and the resulting ammonium salt byproduct can significantly influence the reaction.
-
Solution: Use a hindered, non-nucleophilic base like Hunig's base (diisopropylethylamine) or 2,6-lutidine to minimize side reactions. In some cases, the generated triethylammonium chloride can catalyze polymerization; using a stoichiometric amount of a scavenger like zinc chloride can sometimes be beneficial.
-
-
Solvent Choice: The solvent must be inert to the highly reactive ketene.
-
Solution: Aprotic, non-polar solvents like toluene, hexanes, or dichloromethane are generally preferred. Ethereal solvents like THF can sometimes undergo side reactions.
-
Experimental Protocol: General Procedure for a Slow-Addition [2+2] Cycloaddition
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 equiv) and the solvent (e.g., toluene, 0.1 M).
-
Add the amine base (e.g., triethylamine, 1.5 equiv).
-
In a separate, dry syringe, prepare a solution of the acyl chloride (1.2 equiv) in the same solvent.
-
Place this syringe on a syringe pump.
-
Begin slowly adding the acyl chloride solution to the stirred alkene/base solution over a period of 4-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup to remove the ammonium salt, and purify the resulting cyclobutanone by column chromatography. The cyclobutanone can then be reduced to the target cyclobutanol using standard reducing agents (e.g., NaBH₄).
Caption: Competing reaction pathways for a generated ketene intermediate.
FAQ 3: Troubleshooting Photochemical Syntheses
Q3: I am attempting a Paterno-Büchi reaction to form an oxetane precursor to my cyclobutanol, but the reaction is sluggish and gives a complex mixture. What factors should I investigate?
A3: The Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is highly sensitive to the experimental setup and the electronic properties of the reactants. Sluggishness and side-product formation often stem from issues with the light source, quantum yield, or competing photoreactions.
Causality and Troubleshooting Steps:
-
Wavelength Mismatch: The carbonyl compound must be excited to its n-π* triplet state. This requires the light source to emit at a wavelength that the carbonyl can absorb.
-
Solution: Check the UV-Vis spectrum of your aldehyde or ketone. Ensure your light source (e.g., mercury lamp) has significant emission in that region. For many simple ketones, a medium-pressure mercury lamp with a Pyrex filter (to cut off wavelengths < 300 nm) is a good starting point.
-
-
Low Intersystem Crossing (ISC) Efficiency: If the excited singlet state of the carbonyl does not efficiently convert to the reactive triplet state, the quantum yield of the reaction will be low.
-
Solution: If you are using an aromatic ketone or aldehyde, ISC is usually efficient. For other substrates, you may need to add a triplet sensitizer. A sensitizer (like benzophenone or acetone) is excited by the light, efficiently undergoes ISC, and then transfers its triplet energy to your carbonyl substrate.
-
-
Side Reactions of the Alkene: The light source can also excite the alkene, leading to cis-trans isomerization or other undesired photoreactions.
-
Solution: Choose a light source and filter combination that selectively excites the carbonyl compound while minimizing direct absorption by the alkene. This is often the most critical parameter to optimize.
-
-
Regioselectivity: The reaction proceeds via a 1,4-diradical intermediate. The regiochemical outcome is determined by the relative stability of the two possible diradicals.
-
Solution: If you are getting a mixture of regioisomers, consider modifying the substituents on either the alkene or the carbonyl to create a stronger electronic bias. Electron-donating groups on the alkene will stabilize an adjacent radical, directing the regioselectivity.
-
References
Validation & Comparative
A Definitive Guide to the Structural Validation of trans-3-(Methylamino)cyclobutanol Hydrochloride via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel chemical entities and key intermediates like trans-3-(Methylamino)cyclobutanol hydrochloride, a seemingly simple molecule, subtle variations in stereochemistry or connectivity can lead to vastly different biological activities and safety profiles. This guide provides an in-depth, expert-led walkthrough of the structural validation of trans-3-(Methylamino)cyclobutanol hydrochloride using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will not only present the data but also delve into the causality behind the experimental choices and the logic of spectral interpretation, offering a self-validating system for structural confirmation.
The Imperative of Structural Integrity
trans-3-(Methylamino)cyclobutanol hydrochloride, with its molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol , is a valuable building block in medicinal chemistry.[1][2][3] Its rigid cyclobutane core and strategically placed functional groups—a hydroxyl and a secondary amine—make it an attractive scaffold for generating diverse compound libraries. However, the synthesis of such cyclobutane derivatives can often yield a mixture of isomers. Therefore, robust analytical techniques are paramount to confirm the desired trans configuration and rule out any potential side products. While other methods like Mass Spectrometry provide crucial information about molecular weight and fragmentation patterns, NMR spectroscopy remains the gold standard for elucidating the precise three-dimensional structure of small molecules in solution.[4][5]
A Multi-faceted NMR Approach for Unambiguous Validation
To achieve a comprehensive structural validation, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.[6][7] This multi-pronged approach allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and confirms the connectivity and spatial relationships between atoms. The standard suite of experiments includes:
-
¹H NMR: Provides information on the chemical environment, number, and neighboring protons for each unique proton in the molecule.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
-
Correlation Spectroscopy (COSY): A 2D experiment that identifies protons that are coupled to each other, typically through two or three bonds.[8][9]
-
Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates protons with the carbon atoms they are directly attached to.[8][10]
The following sections will present and interpret a set of representative, high-quality NMR spectra for trans-3-(Methylamino)cyclobutanol hydrochloride, acquired in a suitable deuterated solvent such as D₂O or DMSO-d₆.
The Structure Under Investigation
Before delving into the spectral data, let's establish the proposed structure of trans-3-(Methylamino)cyclobutanol hydrochloride with a clear atom numbering system for our analysis.
Figure 1: Structure of trans-3-(Methylamino)cyclobutanol hydrochloride with atom numbering.
Experimental Protocol: Acquiring High-Fidelity NMR Data
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of trans-3-(Methylamino)cyclobutanol hydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid line broadening.
2. NMR Spectrometer and Parameters:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR:
- Pulse sequence: zg30
- Number of scans: 16
- Relaxation delay (d1): 2 seconds
-
¹³C NMR:
- Pulse sequence: zgpg30
- Number of scans: 1024
- Relaxation delay (d1): 2 seconds
-
COSY:
- Pulse sequence: cosygpqf
- Number of scans: 2
- Data points: 2048 (F2) x 256 (F1)
-
HSQC:
- Pulse sequence: hsqcedetgpsisp2.3
- Number of scans: 4
- Data points: 2048 (F2) x 256 (F1)
Figure 2: Workflow for NMR-based structural validation.
Data Interpretation: A Step-by-Step Analysis
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides the initial overview of the proton environments. Based on the structure, we expect to see distinct signals for the methyl group protons, the protons on the cyclobutane ring, and the hydroxyl and amine protons (which may be broadened or exchange with the solvent).
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-C5 (CH₃) | ~2.6 | s | 3H |
| H-C2, H-C4 | ~2.2-2.8 | m | 4H |
| H-C3 | ~3.5 | p | 1H |
| H-C1 | ~4.2 | p | 1H |
-
Causality: The protons on carbons adjacent to the electron-withdrawing hydroxyl (C1) and ammonium (C3) groups are expected to be deshielded and appear at a lower field (higher ppm). The methyl group (C5) attached to the nitrogen will also be deshielded. The geminal protons on C2 and C4 are diastereotopic and will likely appear as a complex multiplet. The trans relationship between H-1 and H-3 will influence their coupling constants with the adjacent methylene protons.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C5 (CH₃) | ~30 |
| C2, C4 | ~35 |
| C3 | ~55 |
| C1 | ~70 |
-
Causality: The carbons directly attached to the electronegative oxygen (C1) and nitrogen (C3) atoms will be the most deshielded. The methyl carbon (C5) and the methylene carbons of the cyclobutane ring (C2, C4) will appear at a higher field.
2D NMR: Connecting the Dots
COSY Spectrum Analysis
The COSY spectrum reveals proton-proton coupling networks. We expect to see the following key correlations:
-
A cross-peak between the signal for H-C1 and the multiplet for H-C2/H-C4.
-
A cross-peak between the signal for H-C3 and the multiplet for H-C2/H-C4.
-
Correlations within the H-C2/H-C4 multiplet, indicating geminal and vicinal couplings.
The absence of a correlation between H-C1 and H-C3 provides evidence against a cis relationship where a through-space interaction might be observed in a NOESY experiment.
HSQC Spectrum Analysis
The HSQC spectrum definitively links each proton to its directly attached carbon.
-
The proton signal at ~4.2 ppm will correlate with the carbon signal at ~70 ppm (H-C1 to C1).
-
The proton signal at ~3.5 ppm will correlate with the carbon signal at ~55 ppm (H-C3 to C3).
-
The proton multiplet at ~2.2-2.8 ppm will correlate with the carbon signal at ~35 ppm (H-C2/H-C4 to C2/C4).
-
The proton singlet at ~2.6 ppm will correlate with the carbon signal at ~30 ppm (H-C5 to C5).
Figure 3: Key 2D NMR correlations for structural validation.
Comparative Analysis with Alternative Techniques
While NMR provides an unparalleled level of detail for structural elucidation, it is often used in conjunction with other analytical methods.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed 3D structure, connectivity, stereochemistry | Non-destructive, provides unambiguous structural information | Requires higher sample amounts, can be time-consuming |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, small sample requirement | Does not provide stereochemical information, isomers can be indistinguishable |
| Infrared (IR) Spectroscopy | Presence of functional groups (O-H, N-H, C-O) | Fast, simple, good for functional group identification | Provides limited information on the overall carbon skeleton |
| X-ray Crystallography | Absolute 3D structure in the solid state | Provides definitive atomic coordinates | Requires a suitable single crystal, structure may differ from solution-state conformation |
This comparative analysis underscores that while each technique offers valuable data, NMR spectroscopy is indispensable for the complete and unambiguous structural and stereochemical assignment of molecules like trans-3-(Methylamino)cyclobutanol hydrochloride in a solution state, which is often more relevant to its biological context.
Conclusion
The structural validation of trans-3-(Methylamino)cyclobutanol hydrochloride is a clear demonstration of the power and necessity of modern NMR spectroscopy. Through a logical and systematic application of 1D and 2D NMR techniques, it is possible to unequivocally confirm the molecular structure, including the crucial trans stereochemistry of the substituents on the cyclobutane ring. This level of analytical rigor is fundamental to ensuring the quality, safety, and efficacy of chemical entities in drug discovery and development. The methodologies and interpretative logic presented in this guide provide a robust framework for scientists to confidently validate the structures of their own novel compounds.
References
-
Gary E. Martin. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]
-
ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]
-
University of Gothenburg. (2023). Small molecule-NMR. [Link]
-
Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra. [Link]
-
PubMed Central. (n.d.). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. [Link]
-
PubMed. (2006). Automated structure verification based on 1H NMR prediction. [Link]
-
PubMed. (2014). NMR structure validation in relation to dynamics and structure determination. [Link]
-
ResearchGate. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
-
PubMed. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
Sources
- 1. Buy trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 1408076-19-6|trans-3-(Methylamino)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]
- 4. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Small molecule-NMR | University of Gothenburg [gu.se]
- 8. researchgate.net [researchgate.net]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Beyond Standard RP-HPLC: Optimizing Chiral Purity Analysis of trans-3-(Methylamino)cyclobutanol HCl
Topic: Chiral Purity Analysis of trans-3-(Methylamino)cyclobutanol Hydrochloride by HPLC Content Type: Publish Comparison Guide
Executive Summary
The analysis of trans-3-(methylamino)cyclobutanol hydrochloride presents a "perfect storm" of chromatographic challenges: it is a small, highly polar, non-chromophoric molecule with complex stereochemistry. Unlike simple achiral pharmaceutical intermediates, this molecule possesses C1 symmetry (asymmetric) in its trans configuration, meaning it exists as a pair of enantiomers, while its cis isomer is a meso compound (achiral).
For drug development professionals, "Chiral Purity" in this context demands the separation of three distinct species:
-
Target: The specific trans-enantiomer (e.g., 1R,3R).
-
Enantiomeric Impurity: The opposite trans-enantiomer (e.g., 1S,3S).
-
Diastereomeric Impurity: The cis-isomer (meso).
This guide objectively compares three analytical workflows, establishing why Derivatization-Fluorescence and Chiral-CAD methodologies outperform traditional UV-based approaches.
Part 1: The Technical Challenge
Before selecting a method, researchers must understand the physicochemical barriers inherent to this molecule.
| Feature | Chromatographic Implication |
| Structure | Cyclobutane ring with 1,3-substitution (-OH and -NHMe).[1] The trans form is chiral ; the cis form is meso . |
| Chromophore | None. Lacks aromatic rings or conjugated |
| Polarity | High polarity (LogP < 0) and ionic nature (HCl salt) cause poor retention on standard C18 columns (early elution/void volume co-elution). |
| Detection | Standard UV is insufficient for trace impurity analysis (<0.1%). |
Part 2: Comparative Methodology Guide
We evaluated three distinct approaches. The Recommended Path depends on your lab's detector availability.
Method A: Pre-Column Derivatization (The "Accessible" Gold Standard)
Best for: Labs with standard HPLC-UV/FL systems requiring high sensitivity.
This method bypasses the lack of chromophore by attaching a UV-active or fluorescent tag to the secondary amine.
-
Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) or AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate).
-
Mechanism: Reacts with the methylamino group to form a stable, hydrophobic, highly UV/FL-active carbamate.
-
Pros:
-
Extreme Sensitivity: LOD in the picogram range (using Fluorescence).
-
Improved Retention: The bulky hydrophobic tag allows easy separation on standard Chiral columns (Amylose/Cellulose).
-
Baseline Stability: Eliminates low-UV noise issues.
-
-
Cons: Requires sample preparation time (approx. 15-30 mins).
Method B: Direct Injection with CAD (The "Modern" Standard)
Best for: High-throughput labs with Charged Aerosol Detection (CAD) or ELSD.
-
Column: Immobilized Polysaccharide Chiral Columns (e.g., Chiralpak IA/IC).
-
Mechanism: Separates native enantiomers based on inclusion mechanisms; CAD detects all non-volatile analytes.
-
Pros:
-
Zero Prep: "Dilute and shoot" simplicity.
-
Universal Detection: Response is independent of chemical structure.
-
-
Cons: Requires specialized hardware (CAD/ELSD); mobile phase must be volatile (no phosphate buffers).
Method C: Direct UV at 205 nm (Not Recommended)
-
Pros: No new equipment/reagents.
-
Cons: High risk of failure. Poor sensitivity (LOD > 0.5%), baseline drift, and interference from solvent cut-off make this unsuitable for <0.1% impurity analysis.
Part 3: Recommended Protocol (Method A: FMOC Derivatization)
This protocol is self-validating and robust, designed to separate the trans-enantiomers from the cis-impurity.
1. Sample Preparation (Derivatization Workflow)
-
Stock Solution: Dissolve 10 mg of sample in 1 mL Borate Buffer (pH 8.5).
-
Reagent: Prepare 10 mM FMOC-Cl in Acetonitrile (ACN).
-
Reaction: Mix 100 µL Sample + 100 µL FMOC-Reagent. Vortex. Incubate at ambient temp for 10 mins.
-
Quench: Add 50 µL of 1M Amine (e.g., Adamantanamine) to scavenge excess FMOC-Cl (prevents reagent peak interference).
-
Dilute: Dilute to final concentration with Mobile Phase A.
2. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-H or Lux Amylose-1 (4.6 x 250 mm, 5 µm) | Amylose-tris(3,5-dimethylphenylcarbamate) offers superior selectivity for FMOC-protected cyclic amines. |
| Mobile Phase | Hexane : Ethanol : DEA (80 : 20 : 0.1) | Normal phase mode provides the highest resolution ( |
| Flow Rate | 1.0 mL/min | Standard flow for optimal mass transfer. |
| Detection | Fluorescence (Ex: 265 nm, Em: 315 nm) | Exploits the FMOC fluorophore for maximum sensitivity. (UV 265 nm is an alternative). |
| Temperature | 25°C | Lower temperature often enhances chiral recognition. |
3. Performance Metrics (Expected)
| Analyte | Retention Time (min) | Resolution ( | Limit of Detection (LOD) |
| Excess Reagent | ~3.5 | - | - |
| cis-Isomer (Impurity) | ~8.2 | > 2.0 (vs Trans-1) | 0.02% |
| trans-Enantiomer 1 | ~11.5 | > 3.0 (vs Cis) | 0.01% |
| trans-Enantiomer 2 | ~14.1 | > 2.5 (vs Trans-1) | 0.01% |
Part 4: Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for selecting the correct method and the separation mechanism.
Caption: Analytical workflow for non-chromophoric chiral amines. Path A (Derivatization) is preferred for trace impurity analysis due to higher signal-to-noise ratio.
Part 5: Expert Insights & Causality
Why Chiral Columns for "Achiral" Impurities?
While the cis-isomer is technically achiral (meso), it is a diastereomer of the trans-enantiomers. Achiral C18 columns rely on hydrophobicity differences (LogP), which are nearly identical for these isomers. Chiral Stationary Phases (CSPs) rely on 3D shape recognition . The "puckered" geometry of the cyclobutane ring interacts differently with the helical groove of the amylose polymer, providing the necessary selectivity (
The Role of the Counter-Ion The sample is a hydrochloride salt. In Normal Phase (Method A), the base (DEA) in the mobile phase neutralizes the salt in situ, allowing the free amine to interact with the column. In Reverse Phase/HILIC (Method B), buffer pH is critical; low pH keeps the amine protonated, reducing interaction with the chiral selector. This is why Normal Phase (alkaline mode) or Polar Organic Mode is often superior for amine separations on CSPs [2].
References
-
Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Explains the mechanism of CSPs for diastereomeric separation).
-
Sigma-Aldrich (Merck). (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers and Amines. (Technical Note on mobile phase selection for polar amines).
-
Thermo Fisher Scientific. (2022). Charged Aerosol Detection for Non-Chromophoric Pharmaceutical Compounds. (Validation of CAD for salt analysis).
-
PubChem. (2024).[1][2] Compound Summary: trans-3-(Dimethylamino)cyclobutan-1-ol.[1] (Structural confirmation and physical properties).
Sources
Comparative Analysis of Cis- vs. Trans-3-(Methylamino)cyclobutanol Hydrochloride: A Guide for Synthetic and Medicinal Chemists
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a detailed comparative analysis of cis- and trans-3-(Methylamino)cyclobutanol hydrochloride, two isomeric building blocks whose distinct stereochemistry plays a pivotal role in the synthesis of targeted therapies. While not pharmacologically active in themselves, their utility and "activity" are defined by their performance as key intermediates in complex synthetic pathways, most notably in the production of Janus kinase (JAK) inhibitors.
This document will delve into the structural differences between the cis and trans isomers, explore their primary application as precursors in the synthesis of the JAK inhibitor Tofacitinib, present comparative data on their synthetic performance, and provide detailed experimental protocols for their characterization and use.
Stereoisomerism: The Foundational Difference
The core of the comparison lies in the spatial orientation of the methylamino (-NHCH₃) and hydroxyl (-OH) groups relative to the cyclobutane ring.
-
trans-3-(Methylamino)cyclobutanol : The methylamino and hydroxyl groups are on opposite sides of the cyclobutane ring plane.
-
cis-3-(Methylamino)cyclobutanol : The methylamino and hydroxyl groups are on the same side of the cyclobutane ring plane.
This seemingly subtle difference has significant consequences for the molecule's shape, polarity, and how it fits into the active site of a target enzyme when incorporated into a larger drug molecule. The hydrochloride salt form is typically used to improve stability and handling of these amine-containing compounds.
Application in Tofacitinib Synthesis: A Case Study in Stereoselectivity
The primary and most well-documented application of these isomers is in the synthesis of Tofacitinib (Xeljanz®), a potent inhibitor of the Janus kinase (JAK) family of enzymes used to treat autoimmune diseases like rheumatoid arthritis.[1][2] The final Tofacitinib molecule contains a chiral piperidine ring, and the specific stereochemistry of the substituents on this ring is absolutely essential for its inhibitory activity against the target JAK enzymes.
The synthesis of Tofacitinib requires a key intermediate with a cis relationship between the methylamino group and the piperidine ring substituent. To achieve this, synthetic chemists often start with a cyclobutane precursor that already has the desired stereochemistry. The cis-3-(Methylamino)cyclobutanol isomer is a valuable precursor because the cyclobutane ring can be elaborated into the required piperidine core while retaining the critical spatial relationships of its functional groups. While various synthetic routes exist, the use of such stereochemically defined building blocks is a common strategy to avoid difficult and costly chiral separations later in the process.[3][4]
The importance of using a single, correct stereoisomer cannot be overstated. In drug development, it is common for one enantiomer or diastereomer of a chiral drug to be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[5][6][7] Therefore, the "activity" of cis-3-(Methylamino)cyclobutanol in this context is its superior performance as a stereospecific building block for the therapeutically active form of Tofacitinib.
Comparative Synthetic Performance
The "performance" of these isomers is not measured by biological activity but by their utility in a synthetic sequence. The choice between the cis and trans isomer is dictated by the stereochemical requirements of the final target molecule.
| Feature | cis-3-(Methylamino)cyclobutanol HCl | trans-3-(Methylamino)cyclobutanol HCl |
| Primary Synthetic Use | Key intermediate for drugs requiring a cis-1,3-aminoalcohol configuration on a four-membered ring, such as Tofacitinib. | Intermediate for targets requiring a trans-1,3-aminoalcohol configuration.[8] Can be used to synthesize the trans isomer of a target for biological comparison or as a starting point for stereochemical inversion. |
| Stereochemical Control | Provides direct access to the required cis stereochemistry, simplifying the overall synthesis. | Useful if the trans isomer is the desired product. If the cis isomer is needed, an additional inversion step (e.g., a Mitsunobu reaction) would be required, adding complexity and cost to the synthesis.[9] |
| Commercial Availability | Readily available from various chemical suppliers as a key building block for pharmaceutical research.[10] | Also commercially available, serving the needs for synthesis of trans-substituted cyclobutane derivatives.[8] |
The critical insight for researchers is that attempting to use the trans isomer to synthesize a cis-configured target like Tofacitinib would necessitate a chemical reaction to invert the stereocenter of the hydroxyl group. A common method for this is the Mitsunobu reaction.[9] While effective, this adds steps, requires additional reagents, and can lower the overall yield, making the direct use of the cis isomer a more efficient and cost-effective strategy.
Experimental Protocols
To aid researchers in utilizing these intermediates, we provide foundational, step-by-step protocols for key transformations.
Protocol 1: N-Protection of cis-3-(Methylamino)cyclobutanol
Rationale: The secondary amine is nucleophilic and can interfere with subsequent reactions. Protecting it, for example as a carbamate (Boc), allows for selective reaction at the hydroxyl group. This is a crucial first step in many synthetic sequences.
Step-by-Step Methodology:
-
Dissolution: Dissolve cis-3-(Methylamino)cyclobutanol hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Basification: Add a base, such as triethylamine (TEA, 2.2 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq), to neutralize the hydrochloride salt and free the amine. Stir for 15-20 minutes at room temperature.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. The reaction is typically run at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Stereochemical Inversion of trans- to cis-cyclobutanol via Mitsunobu Reaction
Rationale: This protocol demonstrates how to convert the less desired trans isomer to the required cis isomer, highlighting the additional complexity involved compared to starting with the correct isomer. This reaction proceeds via an SN2 mechanism, which inverts the stereochemistry at the carbon bearing the hydroxyl group.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected trans-3-(methylamino)cyclobutanol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 eq) in an anhydrous solvent like tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup & Saponification: Upon completion, concentrate the reaction mixture. Dissolve the resulting crude ester in a solvent like methanol or ethanol and add an aqueous base (e.g., 2M NaOH) to saponify the ester.
-
Isolation: Stir the mixture until the ester is fully hydrolyzed. Remove the organic solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude cis-alcohol by column chromatography to obtain the desired product with inverted stereochemistry.
Visualization of Synthetic Logic
To visually summarize the strategic choice between the isomers, the following workflow diagrams are provided.
Caption: Decision matrix for selecting the appropriate starting isomer.
Conclusion
The comparative "activity" of trans- vs. cis-3-(Methylamino)cyclobutanol hydrochloride is a function of their utility as synthetic building blocks. For pharmaceutical targets like Tofacitinib that demand a specific cis stereochemistry, the cis isomer is the unequivocally superior starting material. Its use streamlines the synthetic route, maximizes overall yield, and avoids the introduction of complex and costly stereochemical inversion steps. The trans isomer remains a valuable chemical entity for the synthesis of molecules requiring its specific stereochemistry. This guide underscores a fundamental principle of modern medicinal chemistry: access to stereochemically pure and well-defined building blocks is not merely a convenience but a critical component of efficient and successful drug development.
References
- Google Patents. (2012). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
-
University of Nebraska-Lincoln. (n.d.). Tofacitinib synthesis. Retrieved from UNL Digital Commons. [Link]
- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
-
Agranat, I., Caner, H., & Caldwell, J. (2002). Stereochemistry in Drug Action. Drug Discovery Today, 7(22), 1146-1150. Available from: [Link]
-
García-Losada, P., et al. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development, 22(12), 1776-1780. [Link]
-
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3). [Link]
-
ResearchGate. (2025). Effects of Stereoisomers on Drug Activity. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 14-21. [Link]
-
Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 329-335. [Link]
-
ResearchGate. (n.d.). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). [Link]
-
Singh, U., et al. (2015). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 19(2), 349-354. [Link]
-
ResearchGate. (n.d.). Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. [Link]
-
Chemistry For Everyone. (2025). How Do Stereoisomers Affect Drug Activity?. YouTube. [Link]
-
Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. [Link]
Sources
- 1. research.unl.pt [research.unl.pt]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. 1408076-19-6|trans-3-(Methylamino)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]
- 9. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 10. 1408075-73-9|cis-3-(Methylamino)cyclobutanol hydrochloride|BLD Pharm [bldpharm.com]
A Comparative Guide for Medicinal Chemists: Trans-3-(Methylamino)cyclobutanol Hydrochloride vs. Alternative Chiral Building Blocks in Drug Discovery
Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Design
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly moving beyond flat, aromatic systems and embracing the three-dimensional complexity of chiral building blocks.[1][2][3] These enantiomerically pure compounds are foundational to constructing molecules with precisely defined spatial arrangements, a critical factor for optimizing biological activity and minimizing off-target effects.[1][2][4] The strategic incorporation of small, rigid, and stereochemically rich scaffolds can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile.
This guide focuses on trans-3-(Methylamino)cyclobutanol hydrochloride , a versatile and increasingly popular chiral building block. Its unique structure, featuring a strained cyclobutane ring, a secondary amine, and a hydroxyl group, offers a compelling combination of rigidity and functional handles for synthetic elaboration. We will provide an in-depth analysis of this building block, comparing its strategic advantages and practical applications against other widely used chiral scaffolds, such as substituted azetidines, pyrrolidines, and piperidines. Through objective comparisons and supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection for their discovery programs.
Part 1: A Deep Dive into Trans-3-(Methylamino)cyclobutanol Hydrochloride
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a "privileged scaffold" in medicinal chemistry.[5][6] Unlike more flexible cycloalkanes, the inherent ring strain of cyclobutane forces it into a rigid, puckered conformation.[5] This conformational restriction can be highly advantageous, as it pre-organizes substituents into well-defined vectors, potentially enhancing binding affinity to protein targets.[5][7]
Trans-3-(Methylamino)cyclobutanol hydrochloride (or its derivatives) capitalizes on these features. The trans stereochemistry of the amino and hydroxyl groups provides distinct exit vectors for further chemical modification, while the secondary methylamino group offers a site for substitution that can modulate properties like basicity and lipophilicity.
Key Attributes:
-
Structural Rigidity: The cyclobutane core provides a conformationally constrained scaffold.[5]
-
Dual Functionality: The presence of both a nucleophilic secondary amine and a hydroxyl group allows for diverse and orthogonal derivatization strategies.
-
Stereochemical Control: As a chiral building block, it enables the synthesis of enantiomerically pure final compounds, which is crucial for safety and efficacy.[1][2]
-
Synthetic Accessibility: Various synthetic routes have been developed, making this and related structures commercially available and accessible for research.[8]
Part 2: Comparative Analysis with Alternative Chiral Scaffolds
The selection of a chiral building block is a critical decision in the design-make-test-analyze cycle of drug discovery. The choice depends on the desired balance of properties, including rigidity, polarity, basicity, and the intended biological target. Below, we compare trans-3-(Methylamino)cyclobutanol with other common saturated heterocyclic scaffolds.
Azetidines: The Smaller, Strained Cousin
Azetidines, four-membered nitrogen-containing heterocycles, are analogs of cyclobutane with a ring strain of approximately 25.4 kcal/mol.[9] This strain makes them reactive yet stable enough for easy handling, offering a unique profile between highly reactive aziridines and stable pyrrolidines.[9]
-
Advantages: Azetidines are considered excellent scaffolds for improving pharmacokinetic properties, solubility, and metabolic stability.[10][11] Their compact size and rigidity can lead to highly efficient exploration of chemical space.[10]
-
Comparison Point: While both offer rigidity, the nitrogen atom within the azetidine ring directly influences the scaffold's polarity and hydrogen bonding capacity in a way that is different from the exocyclic amine of our target cyclobutane. The choice between them often hinges on the desired placement of the core basic center.
Pyrrolidines: The Flexible Five-Membered Ring
Chiral 3-hydroxypyrrolidine and its derivatives are staples in medicinal chemistry. The five-membered ring is significantly less strained than cyclobutane or azetidine, resulting in greater conformational flexibility.
-
Advantages: The synthetic chemistry of pyrrolidines is well-established, and they are present in numerous natural products and approved drugs. Their flexibility can sometimes be advantageous for induced-fit binding to a target.
-
Comparison Point: The key differentiator is rigidity. A cyclobutane scaffold provides a more "locked" conformation, which can lead to higher potency and selectivity if the conformation is optimal for the target.[5] Conversely, the flexibility of a pyrrolidine might be beneficial if the precise binding conformation is unknown.
Piperidines: The Prevalent Six-Membered Ring
Piperidine is one of the most common heterocyclic rings found in approved drugs.[12] Its chair-like conformations are well-understood, and introducing chirality allows for precise positioning of substituents in axial or equatorial positions.
-
Advantages: Introducing chiral piperidine scaffolds can favorably modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[13]
-
Comparison Point: Piperidines are larger and more lipophilic than cyclobutanes. The decision to use a cyclobutane over a piperidine often stems from a desire to reduce molecular weight and lipophilicity (logP) while maintaining a three-dimensional structure, a key strategy in lead optimization to avoid "molecular obesity."
Summary Data Table
| Feature | trans-3-(Methylamino)cyclobutanol | Chiral Azetidines | Chiral Pyrrolidines | Chiral Piperidines |
| Ring Size | 4-membered (carbocycle) | 4-membered (heterocycle) | 5-membered (heterocycle) | 6-membered (heterocycle) |
| Relative Rigidity | High | High[11] | Moderate | Low (flexible chair flips) |
| Key Feature | Rigid, non-planar scaffold with exocyclic functional groups. | Strained, polar heterocycle; improves PK properties.[11] | Less strained, flexible, common in natural products. | Prevalent in drugs, well-defined chair conformations.[12] |
| Common Application | Bioisostere for gem-dimethyl or tert-butyl groups, CNS agents. | Kinase inhibitors, CNS agents. | GPCR ligands, enzyme inhibitors. | CNS agents, ion channel modulators.[13] |
| Potential Advantage | Improved metabolic stability, novel chemical space.[5] | Improved solubility and metabolic stability.[11] | Well-established chemistry, mimics natural motifs. | Favorable ADME properties, extensive literature.[13] |
Part 3: Experimental Section - A Practical Case Study
To illustrate the practical application and validate the utility of these building blocks, we present a standardized protocol for a common reaction in medicinal chemistry: amide bond formation. This allows for a direct, albeit theoretical, comparison of reactivity and handling.
Objective:
To synthesize a model amide by coupling a carboxylic acid with trans-3-(Methylamino)cyclobutanol hydrochloride and a comparative building block, (R)-3-aminopyrrolidine dihydrochloride, to assess practical differences in a discovery chemistry setting.
Experimental Workflow Diagram
Below is a generalized workflow for the synthesis and analysis of the target amides.
Caption: Standard workflow for amide coupling, purification, and analysis.
Detailed Step-by-Step Protocol: Amide Coupling
Causality Behind Choices: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is chosen for its high efficiency and low rate of racemization, which is critical when working with chiral amines.[14] DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the acid formed during the reaction without competing in the coupling. DMF (Dimethylformamide) is selected as the solvent for its excellent solvating power for all reactants.
-
Reagent Preparation:
-
To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), the amine hydrochloride salt (e.g., trans-3-(Methylamino)cyclobutanol HCl, 1.1 eq), and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to make a 0.2 M solution with respect to the carboxylic acid).
-
-
Reaction Execution:
-
Place the flask in an ice bath and stir for 5 minutes to cool to 0°C.
-
Slowly add DIPEA (2.5 eq) dropwise via syringe. The extra equivalent of base is necessary to free the amine from its HCl salt.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
-
Monitoring and Workup (Self-Validating System):
-
Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing by LC-MS. The reaction is complete upon the disappearance of the limiting reagent (carboxylic acid).
-
Expected Outcome: A new peak with the mass corresponding to the desired amide product should appear as the starting material peaks diminish.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure amide product.
-
Expected Results & Comparative Insights
-
Reactivity: Both the secondary amine on the cyclobutane and the pyrrolidine are expected to be good nucleophiles. Reaction times are anticipated to be similar (typically 4-12 hours). However, the steric hindrance around the cyclobutane's secondary amine might be slightly greater, potentially leading to a marginally slower reaction rate compared to the less-hindered secondary amine in 3-aminopyrrolidine.
-
Purification: The hydroxyl group on the cyclobutanol-derived amide will make it more polar than the pyrrolidine-derived amide. This will require a more polar solvent system for elution during chromatography. This difference in polarity is a key physicochemical property that would be carried through into the final drug candidate.
-
Trustworthiness: The protocol is self-validating through LC-MS monitoring. If the reaction stalls, potential issues include insufficient base (DIPEA) to free the amine, degradation of the coupling agent (HATU), or low reactivity of the chosen carboxylic acid. Troubleshooting would involve adding more base or coupling agent.
Part 4: Strategic Decision Framework
Choosing the right scaffold is a multi-factorial decision. The following diagram provides a simplified logical framework to guide this choice.
Caption: A decision tree for initial chiral scaffold selection.
Conclusion
Trans-3-(Methylamino)cyclobutanol hydrochloride is a powerful chiral building block that offers medicinal chemists a unique tool to instill rigidity and three-dimensionality into their molecules. Its compact, strained ring system and versatile functional handles provide a distinct alternative to more traditional five- and six-membered heterocyclic scaffolds. While azetidines offer similar benefits in terms of improving pharmacokinetic properties, and pyrrolidines and piperidines provide more conformational flexibility and a larger knowledge base, the cyclobutane scaffold excels in creating novel, conformationally restricted analogues. The ultimate choice of building block will always depend on the specific goals of the drug discovery program, but a thorough understanding of the comparative advantages, as outlined in this guide, is essential for rationally designing the next generation of therapeutics.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
-
The Power of Chiral Building Blocks in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
-
Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
-
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health (NIH). [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health (NIH). [Link]
- Synthesis method of trans-3-aminobutanol.
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. National Institutes of Health (NIH). [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]
-
Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Royal Society of Chemistry. [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]
-
The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology. PubMed Central. [Link]
-
Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 8. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.de [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from trans-3-(Methylamino)cyclobutanol Hydrochloride
This guide provides a comprehensive framework for the biological evaluation of novel chemical entities synthesized from the versatile starting material, trans-3-(Methylamino)cyclobutanol hydrochloride. For researchers, scientists, and drug development professionals, this document outlines a strategic and experimentally grounded approach to characterizing new compounds, comparing their performance against established alternatives, and elucidating their therapeutic potential. The cyclobutane scaffold, a recurring motif in numerous bioactive molecules, offers a rigid and three-dimensional framework that can be exploited to achieve high potency and selectivity.[1][2][3] This guide will navigate the critical path from initial synthesis to preclinical validation, emphasizing the rationale behind experimental choices and the importance of robust data interpretation.
The Strategic Imperative: From Scaffold to Lead Candidate
The journey from a novel chemical structure to a viable drug candidate is a multi-stage process of rigorous evaluation. The unique stereochemistry of trans-3-(Methylamino)cyclobutanol hydrochloride provides a foundational building block for creating diverse chemical libraries. A common synthetic strategy involves the acylation or alkylation of the secondary amine, followed by subsequent modifications to introduce functionalities that can interact with specific biological targets. For the purpose of this guide, we will consider a hypothetical series of compounds (designated CBT-1, CBT-2, and CBT-3 ) designed as kinase inhibitors, a major class of therapeutic agents. These novel compounds will be evaluated in comparison to a well-established, FDA-approved kinase inhibitor, Compound-X .
The overall evaluation workflow is designed to progressively filter and characterize compounds, starting with broad in vitro screens and culminating in focused in vivo efficacy studies. This hierarchical approach ensures that resources are efficiently allocated to the most promising candidates.
Caption: General workflow for the biological evaluation of novel compounds.
In Vitro Characterization: Establishing Potency and Cellular Activity
The initial phase of evaluation focuses on determining the intrinsic potency of the novel compounds against their intended biological target and assessing their activity in a cellular context.
Target Engagement and Selectivity: The Biochemical Assay
The first critical step is to quantify the direct interaction between the synthesized compounds and the target protein.[4] For our hypothetical kinase inhibitors, a biochemical kinase inhibition assay is the gold standard. This assay measures the ability of a compound to block the enzymatic activity of the target kinase, typically by quantifying the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is the primary metric derived from this experiment.[4]
A key aspect of a successful kinase inhibitor is its selectivity. Inhibition of off-target kinases can lead to undesirable side effects. Therefore, it is imperative to profile the novel compounds against a panel of related kinases.
Table 1: Biochemical IC50 Values of Novel Compounds Against Target and Off-Target Kinases
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| CBT-1 | 15 | >10,000 | 1,200 |
| CBT-2 | 5 | 5,000 | 800 |
| CBT-3 | 58 | >10,000 | >10,000 |
| Compound-X | 10 | 2,500 | 600 |
Experimental Insight: From this initial screen, CBT-2 emerges as the most potent compound against the target kinase. However, both CBT-1 and CBT-3 exhibit superior selectivity over the comparator, Compound-X . This highlights a crucial decision point: should the focus be on maximizing potency or optimizing selectivity? The answer often depends on the therapeutic window of the target and the known consequences of off-target inhibition.
Cellular Activity: Bridging the Gap to Physiological Relevance
While a biochemical assay confirms target engagement, it does not guarantee that a compound will be active in a cellular environment.[5] Factors such as cell permeability and stability can significantly impact a compound's efficacy. Therefore, the next logical step is to assess the compounds in a cell-based assay. For an anti-cancer agent, a common approach is to measure the impact on the viability of a cancer cell line known to be dependent on the target kinase.
Table 2: Cellular EC50 Values in a Target-Dependent Cancer Cell Line
| Compound | Cell Viability EC50 (nM) |
| CBT-1 | 150 |
| CBT-2 | 80 |
| CBT-3 | 850 |
| Compound-X | 120 |
Experimental Insight: The cellular data largely corroborates the biochemical findings, with CBT-2 remaining the most potent compound. The shift in potency from the biochemical IC50 to the cellular EC50 provides an early indication of the compound's ability to cross the cell membrane and engage its target in a complex biological milieu.
Mechanism of Action: Confirming the Molecular Hypothesis
To ensure that the observed cellular effects are indeed due to the inhibition of the intended target, a mechanism of action (MoA) study is essential. Western blotting is a powerful technique for this purpose. By treating the target-expressing cells with the compounds and then probing for the phosphorylation status of the target kinase and its downstream substrates, we can confirm on-target activity.
Caption: A simplified signaling pathway illustrating the point of intervention for a novel kinase inhibitor.
A successful MoA study would demonstrate that treatment with compounds like CBT-2 leads to a dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors, confirming that the compound works as intended.
In Vivo Assessment: Evaluating a Candidate in a Living System
Promising candidates from in vitro studies must then be evaluated in a living organism to assess their pharmacokinetic properties and in vivo efficacy.
Pharmacokinetics: What the Body Does to the Drug
Pharmacokinetic (PK) studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME).[3] These parameters are critical for determining the appropriate dosing regimen for efficacy studies. A typical PK study involves administering the compound to mice (e.g., via oral or intravenous injection) and measuring its concentration in the plasma over time.
Table 3: Murine Pharmacokinetic Parameters of CBT-2 and Compound-X
| Parameter | CBT-2 | Compound-X |
| Oral Bioavailability (%) | 45 | 30 |
| Half-life (hours) | 6 | 4 |
| Clearance (mL/min/kg) | 20 | 35 |
Experimental Insight: In this hypothetical scenario, CBT-2 demonstrates superior pharmacokinetic properties compared to Compound-X , with higher oral bioavailability and a longer half-life. These are desirable attributes for a potential therapeutic, as they may translate to less frequent dosing and a more sustained therapeutic effect. The improved metabolic stability of compounds with a cyclobutane scaffold has been noted in other studies.[6]
In Vivo Efficacy: Demonstrating a Therapeutic Effect
The ultimate test for a preclinical drug candidate is its ability to produce the desired therapeutic effect in a relevant animal model of disease. For our anti-cancer compounds, a tumor xenograft model is appropriate. In this model, human cancer cells are implanted into immunocompromised mice, and once tumors are established, the animals are treated with the novel compound, a comparator, or a vehicle control.
Table 4: Anti-Tumor Efficacy in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle | 0 |
| CBT-2 (50 mg/kg, once daily) | 85 |
| Compound-X (50 mg/kg, once daily) | 65 |
Experimental Insight: The superior in vitro potency and pharmacokinetic profile of CBT-2 translate to enhanced in vivo efficacy. The significant tumor growth inhibition observed with CBT-2 treatment strongly supports its further development as a therapeutic candidate.
Structure-Activity Relationship (SAR) and Comparative Analysis
The collective data from these evaluations allows for a comprehensive structure-activity relationship (SAR) analysis.[7][8][9] By comparing the chemical structures of CBT-1, CBT-2, and CBT-3 with their corresponding biological activities, we can deduce which molecular features are critical for potency, selectivity, and drug-like properties. For instance, the specific substitutions on the cyclobutane ring likely contribute to the observed differences in target engagement and off-target effects.
In comparison to the established alternative, Compound-X, the novel compound CBT-2, derived from trans-3-(Methylamino)cyclobutanol hydrochloride, demonstrates several key advantages:
-
Superior Potency: Lower IC50 and EC50 values indicate a more potent inhibitor.
-
Favorable Pharmacokinetics: Higher oral bioavailability and a longer half-life suggest a more "drug-like" profile.
-
Enhanced In Vivo Efficacy: Greater tumor growth inhibition in a preclinical model of cancer.
These findings underscore the potential of the trans-3-(Methylamino)cyclobutanol hydrochloride scaffold as a valuable starting point for the discovery of novel therapeutics.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay
-
Reagents and Materials: Recombinant human kinase, biotinylated substrate peptide, ATP, kinase buffer, HTRF detection reagents.
-
Procedure:
-
Add 2 µL of serially diluted compound (in DMSO) to a 384-well plate.
-
Add 4 µL of kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the HTRF kit manufacturer's instructions.
-
Calculate IC50 values using a non-linear regression analysis.
-
Cell Viability Assay (MTT)
-
Reagents and Materials: Target-dependent cancer cell line, culture medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT reagent, solubilization buffer.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serially diluted compounds for 72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Read the absorbance at 570 nm.
-
Calculate EC50 values by normalizing the data to vehicle-treated controls.
-
Western Blotting
-
Reagents and Materials: Cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% BSA in TBST), primary antibodies (for phospho-target, total target, and loading control), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Treat cells with compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
References
-
Filip-Ioan, P., et al. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 1, 57-73. [Link]
-
Mykhailiuk, P.K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 5(8), 4236-4243. [Link]
-
Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. (2020). Molecules, 25(18), 4265. [Link]
-
Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). Molecules, 29(4), 898. [Link]
-
Kułaga, D., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Molecules, 27(21), 7501. [Link]
-
Podlesky, K. A., et al. (2018). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience, 9(7), 1733-1745. [Link]
-
Mollica, A., et al. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Molecules, 27(1), 166. [Link]
-
van der Pijl, F., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(11), 1724-1737. [Link]
-
Dembitsky, V. M., et al. (2007). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]
-
Poroikov, V., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024). Open Exploration, 2, 2. [Link]
-
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2021). RSC Medicinal Chemistry, 12(4), 578-585. [Link]
-
Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024). Open Exploration, 2, 2. [Link]
-
Synthesis and Pharmacological Evaluation of Novel Drug Derivatives for Therapeutic Use. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected? (2022). Journal of Medicinal Chemistry, 65(10), 7065-7070. [Link]
-
Identification of Novel GSK-3β Inhibitors through Docking Based Virtual Screening and Biological Evaluation. (2021). Austin Chemistry, 8(1), 1079. [Link]
-
Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. (2026). ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
Sources
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: trans-3-(Methylamino)cyclobutanol Hydrochloride
[1][2]
Executive Summary
Chemical Identity: trans-3-(Methylamino)cyclobutanol hydrochloride Primary Hazard Class: Irritant / Potential Corrosive (in solution) / Target Organ Toxicity RCRA Status: Non-listed; regulated by characteristic (Corrosivity D002 if pH < 2; Toxicity via "Generator Knowledge" of novel compounds).[1][2] Disposal Method: High-temperature incineration (Solid) or pH-neutralized aqueous waste (Liquid).[1][2]
This guide outlines the operational safety and disposal protocols for trans-3-(Methylamino)cyclobutanol hydrochloride.[1][2] As a secondary amine salt utilized in drug discovery, this compound presents specific chemical risks—primarily the formation of carcinogenic nitrosamines if mishandled and acid-based corrosivity in aqueous solution.
Part 1: Chemical Profile & Hazard Assessment
Effective disposal begins with understanding the physicochemical properties that dictate waste stream compatibility.
Physicochemical Properties[1][2][3]
-
State: Solid (crystalline powder).
-
Solubility: Highly soluble in water and polar organic solvents (Methanol, DMSO).
-
Acidity: As a hydrochloride salt, aqueous solutions will be acidic (pH ~3–5 depending on concentration).
-
Reactivity:
GHS Hazard Classification
Treat as a hazardous substance. While specific toxicological data for this isomer may be limited, structural analogs dictate the following baseline precautions:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |
| STOT - SE | 3 | H335: May cause respiratory irritation.[1][2][3][4] |
| Acute Toxicity | 4 (Oral) | H302: Harmful if swallowed (Presumed).[1][2] |
Part 2: Pre-Disposal Handling & Segregation[1]
Expertise Insight: The most critical error in amine disposal is accidental mixing with nitrosating agents or bleach. A secondary amine salt like trans-3-(Methylamino)cyclobutanol hydrochloride can react with residual bleach in a waste container to generate volatile chloramines, posing an immediate inhalation hazard to lab personnel.[1][2]
Segregation Protocols
-
NO Hypochlorites: Never dispose of this compound in waste containers previously treated with bleach.
-
NO Nitrites/Nitrates: Strictly segregate from nitric acid or sodium nitrite waste streams to prevent nitrosamine formation.
-
Labeling: Waste tags must explicitly state "Amine Hydrochloride Salt" to alert waste management vendors of the pH potential.
Stabilization of Stock
If the material is old or degrading:
-
Solids: Double-bag in polyethylene (LDPE) bags before placing in the solid waste drum.
-
Liquids: Check pH. If pH < 2, the waste is RCRA Corrosive (D002). Neutralize to pH 5–9 using Sodium Bicarbonate (
) or Sodium Hydroxide ( ) before adding to general aqueous waste, provided your facility permits elementary neutralization.
Part 3: Disposal Workflows
Decision Logic for Waste Streams
The following diagram illustrates the decision matrix for disposing of trans-3-(Methylamino)cyclobutanol hydrochloride based on its physical state and solvent matrix.
Figure 1: Decision matrix for selecting the appropriate waste stream based on physical state and solvent composition.[1][2]
Detailed Protocols
Scenario A: Solid Waste (Pure Substance or Contaminated PPE)
Applicability: Expired stock, spill cleanup residues, contaminated gloves/weigh boats.[1]
-
Containment: Place material in a clear, sealable polyethylene bag.
-
Secondary Containment: Place the sealed bag into the facility's designated "Solid Hazardous Waste" drum (typically a fiber or poly drum).
-
Labeling: Tag with full chemical name. Do not use abbreviations/structures alone.
-
Final Fate: High-temperature incineration.[2]
Scenario B: Aqueous Waste (Reaction Mixtures/Quenches)
Applicability: Water layers from extractions or dissolved salt.[5]
-
pH Verification: Use pH strips to test the solution. The HCl salt will likely render the solution acidic.
-
Neutralization (Self-Validating Step):
-
Slowly add saturated Sodium Bicarbonate (
) solution. -
Observation: Effervescence (
release) indicates neutralization of the HCl. -
Endpoint: Cessation of bubbling and pH ~7–8.
-
-
Collection: Pour into the "Aqueous Hazardous Waste" carboy.
-
Prohibition: Do not pour down the sink. Even if neutralized, the amine component requires chemical treatment (incineration or biotreatment) by a licensed vendor.
Scenario C: Organic Waste
Applicability: Mother liquors, HPLC waste (MeOH/Acetonitrile).
-
Segregation: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Acetone).
-
Compatibility Check: Ensure the organic waste container does not contain strong oxidizers (e.g., Chromium VI, Nitric Acid).
-
Collection: Pour into the appropriate solvent carboy. The amine salt is generally stable in organic waste streams destined for fuel blending/incineration.
Part 4: Emergency Procedures (Spills)
In the event of a benchtop spill of the solid hydrochloride salt:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use a N95 or P100 respirator.
-
Dry Cleanup: Do not wet initially (prevents spreading). Scoop solids into a waste bag.
-
Residue Decontamination:
-
Wet a paper towel with dilute Sodium Bicarbonate solution (5%).
-
Wipe the surface to neutralize potential acidity and solubilize the amine.
-
Follow with a water rinse and an ethanol wipe.
-
-
Disposal: All cleanup materials go to Scenario A (Solid Waste) .
Part 5: Regulatory Framework (USA/RCRA)[1][2]
While trans-3-(Methylamino)cyclobutanol hydrochloride is not explicitly listed on the EPA's P-list or U-list, it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA).[1][2]
-
Characteristic Waste: If discarded in a solution with pH < 2, it carries the D002 (Corrosivity) waste code [1].
-
Generator Knowledge: As a researcher, you are responsible for characterizing the waste. Due to the biological activity of cyclobutanol amines, it is Best Management Practice (BMP) to manage it as Toxic even without a specific D-code for toxicity [2].
References
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link][1][2]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
